(Rac)-E1R
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-E1R: An In-Depth Technical Guide to its Mechanism of Action on the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-E1R has emerged as a significant modulator of the sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as a positive allosteric modulator (PAM). This document details the binding characteristics, functional activity, and downstream signaling pathways affected by this compound's interaction with the σ1R. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and their functional consequences.
Introduction to the Sigma-1 Receptor
The sigma-1 receptor (σ1R) is a transmembrane protein predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum.[1][2] It is distinct from classical G-protein coupled receptors or ion channels and functions as a molecular chaperone.[3] The σ1R plays a crucial role in regulating a multitude of cellular processes, including calcium homeostasis, ion channel activity, neuronal plasticity, and cellular stress responses.[3] Its modulation has been implicated in a range of neurological and psychiatric disorders, making it a promising therapeutic target.
This compound: A Positive Allosteric Modulator of the Sigma-1 Receptor
This compound is the racemic mixture of E1R, a novel 4,5-disubstituted derivative of piracetam. E1R has been identified as a positive allosteric modulator (PAM) of the σ1R. As a PAM, this compound does not bind to the primary (orthosteric) ligand binding site of the σ1R but rather to a distinct allosteric site. This binding potentiates the effects of orthosteric σ1R agonists, thereby enhancing the receptor's downstream signaling. The cognition-enhancing effects of E1R have been attributed to this positive allosteric modulation of the σ1R.
Quantitative Data
The following tables summarize the available quantitative data for E1R, the active enantiomer of this compound, and the antagonist NE-100.
Table 1: Binding Affinity of NE-100 for the Sigma-1 Receptor
| Compound | Parameter | Value (nM) | Radioligand | Tissue Source | Reference |
| NE-100 | Ki | 0.86 | --INVALID-LINK---pentazocine | Guinea Pig Brain | |
| NE-100 | Ki | 1.03 | Not Specified | Not Specified |
Table 2: Functional Activity of E1R as a Sigma-1 Receptor PAM
| Assay | Agonist | E1R Concentration | Effect | Antagonist | Reference |
| Electrically Stimulated Rat Vas Deferens | PRE-084 | Not specified | Potentiation of agonist-induced contractions | NE-100 | |
| Bradykinin-induced [Ca2+]i increase | PRE-084 | Not specified | Enhancement of agonist's effect | NE-100 |
Signaling Pathways
The interaction of this compound with the σ1R initiates a cascade of downstream signaling events. As a PAM, this compound enhances the signaling induced by endogenous or exogenous σ1R agonists. A key pathway involves the interaction with the small GTPase, Rac1.
Sigma-1 Receptor and Rac1-GTPase Signaling Pathway
Under basal conditions, the σ1R is associated with the binding immunoglobulin protein (BiP) at the MAM. Upon agonist stimulation, a process enhanced by this compound, the σ1R dissociates from BiP and can interact with various effector proteins, including Rac1-GTPase. This interaction is ligand-dependent and can be blocked by σ1R antagonists. The activation of Rac1 by the σ1R can lead to the modulation of downstream effectors, influencing neuronal plasticity and cell survival.
Figure 1: this compound modulated sigma-1 receptor-Rac1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of characterizing the interaction of this compound with the σ1R.
3H-Pentazocine Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds for the σ1R.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the σ1R.
-
Materials:
-
Tissue homogenate (e.g., guinea pig brain membranes) rich in σ1R.
-
--INVALID-LINK---pentazocine (radioligand).
-
Unlabeled test compound (e.g., this compound).
-
Haloperidol (for non-specific binding determination).
-
Tris-HCl buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare membrane homogenates from the chosen tissue source.
-
Incubate the membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled σ1R ligand like haloperidol.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from competition curves and the Ki value is calculated using the Cheng-Prusoff equation.
-
Figure 2: Workflow for --INVALID-LINK---pentazocine radioligand binding assay.
Bradykinin-Induced Intracellular Ca2+ Mobilization Assay
This functional assay assesses the ability of a compound to modulate σ1R-mediated calcium signaling.
-
Objective: To evaluate the effect of this compound on σ1R agonist-potentiated bradykinin-induced intracellular calcium ([Ca2+]i) increase.
-
Materials:
-
Cultured cells expressing σ1R (e.g., NG108-15 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Bradykinin.
-
σ1R agonist (e.g., PRE-084).
-
Test compound (this compound).
-
σ1R antagonist (e.g., NE-100).
-
Fluorescence plate reader or microscope.
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test compound (this compound) and the σ1R agonist (PRE-084).
-
Stimulate the cells with bradykinin to induce a rise in intracellular calcium.
-
Measure the changes in fluorescence intensity over time, which correspond to changes in [Ca2+]i.
-
To confirm the involvement of σ1R, the experiment is repeated in the presence of a σ1R antagonist (NE-100).
-
The potentiation of the bradykinin response by the σ1R agonist and its further enhancement by this compound are quantified.
-
Figure 3: Workflow for Bradykinin-induced intracellular Ca2+ mobilization assay.
Electrically Stimulated Rat Vas Deferens Assay
This ex vivo functional assay is used to assess the modulatory effects of compounds on neurotransmission.
-
Objective: To determine if this compound can potentiate the effects of a σ1R agonist on the contractile response of the rat vas deferens.
-
Materials:
-
Isolated rat vas deferens tissue.
-
Organ bath with physiological salt solution, aerated with carbogen (95% O2, 5% CO2) and maintained at 37°C.
-
Electrical field stimulator.
-
Isotonic transducer and data acquisition system.
-
σ1R agonist (e.g., PRE-084).
-
Test compound (this compound).
-
σ1R antagonist (e.g., NE-100).
-
-
Procedure:
-
Isolate the vas deferens from a rat and mount it in an organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Elicit contractile responses by electrical field stimulation.
-
Administer the σ1R agonist (PRE-084) to the organ bath and record the potentiation of the electrically induced contractions.
-
In the presence of the σ1R agonist, add the test compound (this compound) and observe any further enhancement of the contractile response.
-
To confirm σ1R specificity, the experiment is repeated in the presence of the σ1R antagonist (NE-100), which should block the effects of both the agonist and the PAM.
-
The magnitude of the contractions is recorded and analyzed to quantify the modulatory effects of the compounds.
-
Conclusion
This compound acts as a positive allosteric modulator of the sigma-1 receptor, enhancing the activity of σ1R agonists. This mechanism of action underlies its potential therapeutic effects, particularly in the context of cognitive enhancement. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on σ1R modulators. Further investigation into the specific downstream signaling pathways modulated by this compound and the quantitative characterization of the racemate itself will be crucial for the continued development of this and similar compounds.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. Effect of PCP and sigma ligands on both noradrenaline- and electrically-induced contractions and on [3H]-noradrenaline uptake in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(Rac)-E1R Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Positive Allosteric Modulator of the Sigma-1 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a compound and its biological target is paramount. This technical guide delves into the structure-activity relationship (SAR) of (Rac)-E1R, a racemic mixture of 2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, which has emerged as a significant positive allosteric modulator (PAM) of the sigma-1 receptor. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a promising target for therapeutic intervention in a range of neurological disorders. This document provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols, and the underlying signaling pathways associated with E1R's activity.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of E1R is highly dependent on its stereochemistry. The compound possesses two chiral centers, leading to four possible stereoisomers. Research has demonstrated that the configuration at the C-4 position of the pyrrolidone ring is a critical determinant of the compound's efficacy as a positive allosteric modulator of the sigma-1 receptor. Specifically, isomers with an R-configuration at the C-4 chiral center exhibit greater potency.[1][2]
The table below summarizes the activity of the different stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, highlighting the importance of stereochemistry in its function as a sigma-1 receptor PAM. The potentiation of the sigma-1 receptor agonist PRE-084's effect in the rat vas deferens model serves as the key measure of activity.
| Compound/Stereoisomer | Configuration | Relative Potency as a Sigma-1 Receptor PAM |
| E1R | (4R,5S) | High |
| Stereoisomer 2 | (4S,5R) | Low |
| Stereoisomer 3 | (4R,5R) | High |
| Stereoisomer 4 | (4S,5S) | Low |
Table 1: Structure-Activity Relationship of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide Stereoisomers.
Experimental Protocols
The characterization of this compound and its analogs has been accomplished through a series of key in vitro and in vivo experiments. The methodologies for these pivotal assays are detailed below.
Sigma-1 Receptor Binding Assay (³H-pentazocine Assay)
This assay is employed to determine the binding affinity of a test compound to the sigma-1 receptor. It is a competitive binding assay where the displacement of a radiolabeled ligand, --INVALID-LINK---pentazocine, by the test compound is measured.
Methodology:
-
Membrane Preparation: Guinea pig brain membranes, which are rich in sigma-1 receptors, are prepared through homogenization and centrifugation.
-
Incubation: A fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (e.g., E1R stereoisomers) are incubated with the prepared membranes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound --INVALID-LINK---pentazocine, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Assay for Positive Allosteric Modulation (Electrically Stimulated Rat Vas Deferens)
This functional assay assesses the ability of a compound to potentiate the effect of a known sigma-1 receptor agonist.
Methodology:
-
Tissue Preparation: The vas deferens is isolated from a male Wistar rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.
-
Agonist Application: The sigma-1 receptor agonist PRE-084 is added to the bath to establish a baseline contractile response.
-
Test Compound Application: The test compound (e.g., an E1R stereoisomer) is added at various concentrations in the presence of PRE-084.
-
Measurement of Contraction: The potentiation of the PRE-084-induced contraction by the test compound is measured and quantified. A more significant increase in contraction indicates a stronger positive allosteric modulatory effect.[1][2]
Bradykinin-Induced Intracellular Ca²⁺ Concentration ([Ca²⁺]i) Assay
This assay is used to investigate the modulatory effect of E1R on sigma-1 receptor-mediated calcium signaling. The sigma-1 receptor is known to modulate intracellular calcium mobilization.
Methodology:
-
Cell Culture and Loading: A suitable cell line expressing sigma-1 receptors (e.g., PC12 cells) is cultured and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence spectrophotometer or a fluorescence microscope.
-
Stimulation: Bradykinin, a peptide that induces intracellular calcium release, is added to the cells.
-
Test Compound Application: The effect of the test compound (E1R) on the bradykinin-induced calcium response is assessed by pre-incubating the cells with the compound before bradykinin stimulation.
-
Data Analysis: The potentiation of the bradykinin-induced increase in intracellular calcium concentration by E1R is quantified. This enhancement is indicative of the positive allosteric modulation of the sigma-1 receptor's function in calcium signaling.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound research.
Caption: Sigma-1 Receptor Signaling Pathway Modulated by E1R.
Caption: Experimental Workflow for this compound SAR Studies.
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-E1R: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-E1R, identified as the (4R,5S)-stereoisomer of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, is a novel positive allosteric modulator of the sigma-1 receptor (σ1R). This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed synthesis pathway, a compilation of quantitative data from various in vitro and in vivo studies, and comprehensive protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its mechanism of action and experimental evaluation.
Discovery and Rationale
This compound emerged from medicinal chemistry programs aimed at optimizing the pharmacological profile of piracetam-like compounds. The core strategy involved structural modifications to the pyrrolidone scaffold to enhance affinity and selectivity for the σ1R, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuronal plasticity[1]. The introduction of a 4-phenyl and a 5-methyl group in a specific stereochemical configuration ((4R,5S)) was found to be critical for its potent positive allosteric modulatory activity at the σ1R[2]. This compound enhances the binding and functional activity of endogenous and exogenous σ1R agonists, thereby potentiating their downstream signaling effects[3][4].
Synthesis Pathway
The synthesis of this compound is achieved through a multi-step process that involves an asymmetric Michael addition as the key step to establish the desired stereochemistry[2].
Scheme 1: Synthesis of this compound
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ppj.phypha.ir [ppj.phypha.ir]
Biological activity of (Rac)-E1R enantiomers
An In-depth Technical Guide on the Biological Activity of (Rac)-E1R Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically known as (Rac)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a chiral molecule that has emerged as a significant positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R). The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological conditions. This technical guide provides a comprehensive overview of the biological activities of the individual enantiomers of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway. The stereoisomers of E1R exhibit notable differences in their modulatory effects on the sigma-1 receptor, highlighting the importance of stereochemistry in its pharmacological profile.
Quantitative Biological Data
The biological activity of the stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide has been evaluated, demonstrating a clear stereoselectivity in their positive allosteric modulation of the sigma-1 receptor. The enantiomers with an R-configuration at the C-4 position of the 2-pyrrolidone ring have shown greater efficacy.[1][2]
| Stereoisomer | Configuration | Relative Efficacy as a σ1R PAM | Reference |
| E1R | (4R,5S) | More Effective | [1][2] |
| (4R,5R) | More Effective | [1] | |
| (4S,5R) | Less Effective | ||
| (4S,5S) | Less Effective |
Table 1: Relative efficacy of this compound stereoisomers as positive allosteric modulators of the sigma-1 receptor.
The cognition-enhancing effects of the most potent enantiomer, E1R ((4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide), have been demonstrated in preclinical models. E1R was found to alleviate scopolamine-induced cognitive impairment in passive avoidance and Y-maze tests in mice. These effects were blocked by the selective sigma-1 receptor antagonist NE-100, confirming the target engagement.
Experimental Protocols
Electrically Stimulated Rat Vas Deferens Contractions
This assay is used to evaluate the positive allosteric modulatory effect of E1R enantiomers on the sigma-1 receptor agonist PRE-084.
Methodology:
-
Male Wistar rats are euthanized, and the vasa deferentia are isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The tissues are subjected to electrical field stimulation to induce contractions.
-
The selective sigma-1 receptor agonist PRE-084 is added to the bath to inhibit the electrically induced contractions.
-
The E1R stereoisomers are then added at various concentrations in the presence of PRE-084 to assess their ability to potentiate the inhibitory effect of the agonist.
-
The contractions are recorded isometrically, and the potentiation is quantified by the further reduction in contraction amplitude.
³H-Pentazocine Binding Assay
This radioligand binding assay is used to determine the direct binding affinity of compounds to the sigma-1 receptor. E1R, as a PAM, does not directly displace the radioligand but can enhance its binding.
Methodology:
-
Membrane preparations from rat brain or liver are incubated with the sigma-1 receptor radioligand --INVALID-LINK---pentazocine.
-
The E1R enantiomers are added to the incubation mixture at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 receptor ligand (e.g., haloperidol).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The data are analyzed to determine if the test compounds enhance the binding of --INVALID-LINK---pentazocine.
Bradykinin-Induced Intracellular Ca²⁺ Concentration ([Ca²⁺]i) Assay
This functional assay assesses the modulatory effect of E1R on sigma-1 receptor-mediated cellular responses.
Methodology:
-
NG-108 cells, which endogenously express sigma-1 receptors, are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with the E1R stereoisomers and/or the sigma-1 receptor agonist PRE-084.
-
Bradykinin is then added to stimulate an increase in intracellular calcium concentration.
-
The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence spectrophotometer or a plate reader.
-
The potentiation of the bradykinin-induced calcium response by the E1R enantiomers in the presence of PRE-084 is quantified.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of E1R as a positive allosteric modulator of the sigma-1 receptor and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of E1R as a positive allosteric modulator of the sigma-1 receptor.
Caption: General experimental workflow for the synthesis and pharmacological evaluation of this compound enantiomers.
References
(Rac)-E1R: A Positive Allosteric Modulator of the Sigma-1 Receptor (σ1R)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular homeostasis and is implicated in a variety of neurological and psychiatric conditions. Unlike traditional agonists or antagonists that bind to the primary (orthosteric) site, allosteric modulators bind to a distinct site on the receptor, thereby altering the affinity or efficacy of orthosteric ligands. (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, designated as (Rac)-E1R, has been identified as a novel positive allosteric modulator (PAM) of the σ1R. This guide provides a comprehensive technical overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its pharmacological profile as a σ1R PAM.
| Assay | Radioligand | Test Compound | Result | Interpretation |
| σ1R Radioligand Binding | --INVALID-LINK---pentazocine | This compound | No significant displacement up to 10 µM | This compound does not bind to the orthosteric σ1R site. |
| σ1R Radioligand Binding | [³H]DTG | This compound (in the presence of PRE-084) | Enhanced binding of [³H]DTG | Acts as a PAM by enhancing agonist binding. |
Table 1: Summary of Radioligand Binding Data.
| Assay | Agonist | This compound Concentration | Effect | Significance |
| Electrically Stimulated Rat Vas Deferens | PRE-084 | 1 µM | Potentiation of PRE-084-induced contractions | Demonstrates positive allosteric modulation in a functional tissue assay. |
| Bradykinin (BK)-Induced [Ca²⁺]i Increase (NG108-15 cells) | PRE-084 | 10 µM | Enhancement of PRE-084's effect on BK-induced [Ca²⁺]i increase | Confirms PAM activity at the cellular level by modulating σ1R-mediated calcium signaling. |
Table 2: Summary of In Vitro Functional Data.
| Behavioral Test | Amnesia-Inducing Agent | This compound Dose (i.p.) | Outcome | Antagonism |
| Passive Avoidance (PA) Test | Scopolamine (1 mg/kg) | 1, 10 mg/kg | Dose-dependent reversal of cognitive impairment. | Effect blocked by NE-100 (σ1R antagonist). |
| Y-Maze Test | Scopolamine (1 mg/kg) | 1, 10 mg/kg | Alleviation of scopolamine-induced memory deficit. | Effect blocked by NE-100 (σ1R antagonist). |
Table 3: Summary of In Vivo Cognitive Enhancement Data.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound to the σ1R orthosteric site.
-
Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of 0.4 mg/mL.
-
Binding Reaction: In a total volume of 100 µL, the membrane preparation (0.032 mg protein) is incubated with the σ1R-selective radioligand --INVALID-LINK---pentazocine (typically at a concentration near its Kd, e.g., 5 nM).
-
Competition Assay: Various concentrations of the unlabeled test compound, this compound, are added to compete for binding with the radioligand.
-
Incubation: The reaction mixture is incubated for 150 minutes at 37°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding. The filters are then washed three times with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1R ligand (e.g., 10 µM haloperidol).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. For a PAM like this compound, which does not displace the radioligand, this assay is used to confirm its lack of orthosteric binding.
Electrically Stimulated Rat Vas Deferens Assay
This functional assay assesses the modulatory effect of compounds on σ1R-mediated muscle contraction.
-
Tissue Preparation: Vasa deferentia are dissected from male rats and mounted in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulation: Tissues are subjected to electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage) to elicit contractions.
-
Drug Application: After obtaining stable baseline contractions, the selective σ1R agonist PRE-084 is added to the bath to establish a dose-response curve.
-
PAM Protocol: In a separate set of experiments, tissues are pre-incubated with this compound (e.g., 1 µM) for a defined period (e.g., 20 minutes) before generating the PRE-084 dose-response curve.
-
Data Analysis: The contractile responses are measured isometrically. The potentiation of PRE-084's effect by this compound is determined by comparing the EC50 values and maximal responses in the absence and presence of the modulator.
Bradykinin-Induced Intracellular Ca²⁺ ([Ca²⁺]i) Assay
This cell-based functional assay measures the modulation of σ1R-dependent calcium signaling.
-
Cell Culture: Neuroblastoma-glioma hybrid cells (e.g., NG108-15), which endogenously express σ1R, are cultured to an appropriate confluency.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) for 60 minutes at 37°C.
-
Measurement: The fluorescence is measured using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm for Fura-2) is used to determine the intracellular calcium concentration.
-
Experimental Protocol: After establishing a stable baseline, cells are stimulated with bradykinin (BK), which induces an increase in [Ca²⁺]i. The effect of the σ1R agonist PRE-084 on the BK-induced calcium response is measured. To test for PAM activity, cells are pre-incubated with this compound before the addition of PRE-084 and subsequent stimulation with BK.
-
Data Analysis: The peak [Ca²⁺]i increase in response to BK is quantified. The enhancement of the PRE-084 effect by this compound is calculated by comparing the responses.
Mandatory Visualization
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
In Vivo Effects of Rac1 on Cognitive Function: A Technical Guide
Disclaimer: Initial searches for "(Rac)-E1R" did not yield any specific results. The available scientific literature points to a similarly named protein, Rac1 , which is a key regulator of cognitive processes. This guide will focus on the in-vivo effects of Rac1 on cognitive function, assuming "Rac" in the query refers to this protein.
Introduction
Rac1, a member of the Rho family of small GTPases, is a critical intracellular signaling hub that regulates a wide array of cellular processes essential for cognitive function.[1] These processes include actin reorganization, gene expression, and cell viability.[1] Emerging evidence strongly suggests that dysfunctional Rac1 signaling is implicated in neurodegenerative diseases such as Alzheimer's disease.[1] Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state, a process controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] This dynamic regulation is crucial for its role in synaptic plasticity and memory formation. This guide provides a comprehensive overview of the in vivo effects of Rac1 on cognition, detailing key experimental findings, methodologies, and signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the role of Rac1 in cognitive function.
Table 1: Effects of Rac1 Modulation on Cognitive and Sensorimotor Recovery Post-Stroke in Aged Mice
| Experimental Group | Cognitive Function (Novel Object Recognition) - Day 28 Post-Stroke | Sensorimotor Function (Adhesive Removal Test) - Days 14 & 21 Post-Stroke |
| LV-Rac1 (Rac1 Overexpression) | Improved cognitive recovery (P < 0.05) | Improved performance compared to control (P < 0.05) |
| Rac1 Inhibitor (NSC23766) | Worsened cognitive recovery (P < 0.05) | Worsened sensorimotor recovery (P < 0.05 on day 21) |
Table 2: Cellular and Molecular Changes Associated with Rac1 Modulation Post-Stroke
| Experimental Condition | Key Cellular/Molecular Changes |
| Rac1 Overexpression | Increased number of Rac1-positive cells |
| Increased neurite and proliferative endothelial cells in the peri-infarct zone | |
| Rac1 Inhibition | Reduction of neurite and proliferative endothelial cells |
| Reduced activation of p21-activated kinase 1 (PAK1) | |
| Reduced protein level of brain-derived neurotrophic factor (BDNF) | |
| Increased protein level of glial fibrillary acidic protein (GFAP) |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Animal Model: Ischemic Stroke in Aged Mice
-
Model: Middle Cerebral Artery Occlusion (MCAO) is induced in aged male C57BL/6J mice (18 to 22 months old) to mimic ischemic stroke.
-
Procedure: A surgical procedure to temporarily block blood flow in the middle cerebral artery, leading to focal cerebral ischemia.
-
Purpose: To create a model of stroke to investigate post-injury functional recovery and the effects of therapeutic interventions.
Gene Overexpression and Inhibition
-
Overexpression: Lentiviral vectors carrying the Rac1 gene (LV-Rac1) are administered into the brain one day after MCAO to investigate the effects of increased Rac1 expression on recovery.
-
Inhibition: A pharmacological inhibitor of Rac1, NSC23766, is administered via intraperitoneal injection for 14 consecutive days after the ischemic stroke to study the effects of Rac1 blockade.
Behavioral Assessments of Cognitive and Sensorimotor Function
-
Novel Object Recognition (NOR) Test:
-
Purpose: To assess learning and memory (cognitive function).
-
Protocol:
-
Habituation: Mice are individually habituated to an empty, open-field arena.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact memory.
-
-
-
Adhesive Removal Test:
-
Purpose: To assess sensorimotor function.
-
Protocol:
-
A small adhesive sticker is placed on the paw of the mouse.
-
The time it takes for the mouse to notice and remove the adhesive sticker is recorded.
-
Impairment is indicated by a longer time to remove the sticker.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the in vivo effects of Rac1 on cognitive function.
Caption: Rac1 signaling pathway.
Caption: Experimental workflow for Rac1 studies.
Conclusion
The in vivo evidence strongly supports a critical role for Rac1 in cognitive function and recovery from neurological insults such as stroke. Overexpression of Rac1 promotes cognitive and sensorimotor recovery in aged animal models, an effect associated with increased neurite outgrowth and angiogenesis. Conversely, inhibition of Rac1 exacerbates functional deficits and is linked to reduced levels of key neurotrophic factors like BDNF. These findings highlight the Rac1 signaling pathway as a promising therapeutic target for conditions associated with cognitive impairment. Further research is warranted to elucidate the precise mechanisms of Rac1 action and to develop targeted therapeutic strategies.
References
(Rac)-E1R's role in neuroprotective pathways
An In-depth Technical Guide on the Role of Rac1 and mGluR5 Modulators in Neuroprotective Pathways
Introduction
Neurodegenerative diseases represent a significant and growing challenge in healthcare, characterized by the progressive loss of neuronal structure and function. Research into the molecular mechanisms underlying neuronal cell death has identified several key signaling pathways that, when appropriately modulated, can offer therapeutic benefits. This technical guide focuses on two prominent players in neuroprotective signaling: the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, and the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor. We will explore their mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the signaling cascades involved. This document is intended for researchers, scientists, and drug development professionals working to identify and validate novel neuroprotective strategies.
Rac1 Signaling in Neuroprotection
Rac1 is a crucial regulator of a wide array of cellular processes in neurons, including cytoskeletal dynamics, cell migration, and survival.[1][2] Its activity is tightly controlled by cycling between an active GTP-bound state and an inactive GDP-bound state.[1][3] Dysregulation of Rac1 signaling has been implicated in the pathology of several neurodegenerative conditions.
Mechanism of Action
Rac1 exerts its neuroprotective effects through the activation of downstream effector proteins. One of the most critical effectors is the p21-activated kinase (PAK1).[4] The Rac1-PAK1 signaling axis is instrumental in promoting neuronal survival and neurite outgrowth. Activation of PAK1 by Rac1 can, in turn, lead to the modulation of other pro-survival pathways, including the PI3K/Akt pathway, and the regulation of Bcl-2 family proteins to inhibit apoptosis.
Furthermore, Rac1 plays a role in axonal regeneration and angiogenesis, which are vital for recovery after ischemic brain injury. Studies in aged mice have shown that overexpression of Rac1 promotes cognitive and sensorimotor recovery following a stroke, accompanied by an increase in neurites and endothelial cell proliferation in the peri-infarct zone. Conversely, inhibition of Rac1 can exacerbate neuronal damage and reduce functional recovery.
Key Signaling Pathways
The neuroprotective signaling cascade initiated by Rac1 involves several key molecular players. Upon activation by upstream signals such as growth factors or integrin engagement, Rac1-GTP binds to and activates downstream effectors.
-
Rac1-PAK1 Pathway: This is a central pathway for Rac1-mediated neuroprotection. Activated PAK1 can phosphorylate numerous substrates that regulate cytoskeletal dynamics and promote cell survival.
-
PI3K/Akt Pathway: Rac1 can activate the PI3K/Akt signaling cascade, a well-established pro-survival pathway that inhibits apoptosis and promotes cell growth.
-
BDNF Signaling: Rac1 activation has been shown to increase the protein level of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.
Visualization of the Rac1 Neuroprotective Pathway
Caption: Rac1 signaling pathway leading to neuroprotection.
mGluR5 Allosteric Modulators in Neuroprotection
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in modulating synaptic plasticity and neuronal excitability. Allosteric modulation of mGluR5 has emerged as a promising therapeutic strategy for various neurological disorders, including those characterized by neurodegeneration.
Mechanism of Action
Allosteric modulators of mGluR5 are classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and silent allosteric modulators (SAMs). PAMs have shown significant neuroprotective potential by selectively activating pro-survival signaling pathways without inducing the excessive intracellular calcium release that can lead to excitotoxicity.
mGluR5 PAMs have been found to protect striatal neurons from excitotoxic cell death and can activate the pro-survival kinase Akt. This selective activation of neuroprotective pathways makes mGluR5 PAMs particularly attractive for conditions like Huntington's disease and traumatic brain injury. Furthermore, some mGluR5 PAMs have demonstrated anti-inflammatory effects by attenuating microglial activation.
Key Signaling Pathways
The neuroprotective effects of mGluR5 PAMs are mediated through the activation of specific intracellular signaling cascades:
-
Akt Pathway: mGluR5 PAMs can preferentially activate the Akt signaling pathway, which is known to promote cell survival and inhibit apoptosis. The blockage of Akt has been shown to abolish the neuroprotective effects of these PAMs.
-
ERK1/2 Pathway: In addition to Akt, mGluR5 can also activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell survival and synaptic plasticity.
-
Modulation of Microglial Activation: Certain mGluR5 PAMs can inhibit the activation of microglia, thereby reducing neuroinflammation, a key contributor to neurodegeneration.
Visualization of the mGluR5 PAM Neuroprotective Pathway
Caption: mGluR5 PAM signaling leading to neuroprotection.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Rac1 and mGluR5 modulators in neuroprotection.
Table 1: Effects of Rac1 Modulation on Neuronal Outcomes
| Modulator/Condition | Model System | Key Finding | Reference |
| Rac1 Overexpression | Aged mice (ischemic stroke) | Promoted cognitive and sensorimotor recovery. | |
| Rac1 Inhibition (NSC23766) | Aged mice (ischemic stroke) | Worsened functional outcome. | |
| Rac1/Rac3 Deletion | Cortical neurons (in vitro) | Poor survivability, reduced neurite length and number. | |
| Pak1 Activation | Rac-deficient cortical neurons | Rescued survivability in vitro. |
Table 2: Effects of mGluR5 PAMs on Neuronal Outcomes
| Modulator | Model System | Key Finding | Reference |
| CDPPB | BACHD mouse model of Huntington's Disease | Ameliorated memory deficit. | |
| Various PAMs | Striatal neurons | Protected against excitotoxic neuronal cell death. | |
| Various PAMs | Microglia (in vitro) | Attenuated microglial activation. |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the context of Rac1 and mGluR5 neuroprotection research.
Neuronal Cell Death Assay
-
Objective: To assess the neuroprotective effects of a compound against an excitotoxic insult.
-
Cell Culture: Primary striatal neurons are cultured from embryonic or early postnatal rodents.
-
Procedure:
-
Neurons are pre-treated with the test compound (e.g., an mGluR5 PAM) for a specified duration.
-
An excitotoxic agent, such as glutamate or NMDA, is added to the culture medium to induce cell death.
-
After an incubation period, cell viability is assessed using methods like the MTT assay, LDH release assay, or by staining with fluorescent dyes that differentiate live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
-
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the vehicle-treated control group.
Western Blotting
-
Objective: To quantify the levels of specific proteins (e.g., phosphorylated Akt, total Akt, Rac1, PAK1) in response to treatment.
-
Sample Preparation: Neuronal cells or brain tissue homogenates are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
Procedure:
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Animal Models of Neurological Disease
-
Objective: To evaluate the in vivo efficacy of a neuroprotective compound.
-
Models:
-
Ischemic Stroke: Permanent or transient middle cerebral artery occlusion (pMCAO or tMCAO) in mice or rats.
-
Huntington's Disease: Transgenic mouse models such as the BACHD or R6/2 mice.
-
-
Procedure:
-
Animals are subjected to the disease model.
-
The test compound is administered at a specific dose and frequency.
-
Behavioral tests are performed to assess cognitive and motor function (e.g., novel object recognition, adhesive removal test, rotarod).
-
At the end of the study, brain tissue is collected for histological and biochemical analysis (e.g., infarct volume measurement, immunohistochemistry for neuronal markers, Western blotting).
-
-
Data Analysis: Behavioral scores and histological/biochemical markers are compared between the treated and vehicle control groups.
Visualization of a Representative Experimental Workflow
Caption: A typical in vitro experimental workflow.
Conclusion
The modulation of Rac1 and mGluR5 signaling pathways represents a compelling strategy for the development of novel neuroprotective therapeutics. Rac1's role in promoting neuronal survival and regeneration, particularly through its downstream effector PAK1, highlights it as a critical node in cellular resilience. Similarly, the ability of mGluR5 PAMs to selectively activate pro-survival pathways like Akt without inducing excitotoxicity offers a nuanced approach to neuroprotection. The data and protocols summarized in this guide provide a foundation for further research and development in this promising area. A deeper understanding of these pathways and the continued development of specific and potent modulators will be crucial in the pursuit of effective treatments for a range of devastating neurodegenerative disorders.
References
- 1. Neuronal Rho GTPase Rac1 elimination confers neuroprotection in a mouse model of permanent ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. Activation of cerebral Ras-related C3 botulinum toxin substrate (Rac) 1 promotes post-ischemic stroke functional recovery in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rac is required for the survival of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-E1R interaction with other receptor systems
An In-depth Technical Guide on the Interaction of (Rac)-E1R with Other Receptor Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known by its chemical name (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, potent, and selective positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R). As a derivative of piracetam, it has demonstrated significant cognition-enhancing properties in preclinical models. This technical guide provides a comprehensive overview of the interaction of this compound with the sigma-1 receptor and details its high selectivity, with negligible interaction with other major receptor systems. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the pharmacological profile of this compound.
Interaction with the Sigma-1 Receptor System
This compound does not bind to the primary, or orthosteric, binding site of the sigma-1 receptor. Instead, it binds to a distinct allosteric site, positively modulating the receptor's function. This means that this compound enhances the effects of endogenous or exogenous agonists that bind to the orthosteric site of the sigma-1 receptor.
The positive allosteric modulation by this compound has been demonstrated in several functional assays. For instance, pretreatment with E1R enhances the stimulating effect of the selective sigma-1 receptor agonist PRE-084.[1][2] This potentiation of agonist activity is a hallmark of a positive allosteric modulator.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). Upon stimulation by an agonist, the sigma-1 receptor translocates from the MAM and can interact with various ion channels and signaling proteins to modulate a range of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. The positive allosteric modulation by this compound is thought to stabilize the active conformation of the sigma-1 receptor, thereby amplifying these downstream signaling events.
Interaction with Other Receptor Systems
A key aspect of the pharmacological profile of this compound is its high selectivity for the sigma-1 receptor. Extensive screening has demonstrated that it has negligible activity at a wide range of other receptors, which is a highly desirable characteristic for a therapeutic agent as it minimizes the potential for off-target side effects.
Receptor Selectivity Profile
This compound was screened against a commercially available panel of 77 receptors and enzymes. The results of this broad screening confirmed its high selectivity for the sigma-1 receptor.[3] While the detailed quantitative data from this comprehensive screen are not publicly available, the primary literature consistently reports negligible activity at several major neurotransmitter receptor families.
Table 1: Quantitative and Qualitative Interaction Data of this compound with Receptor Systems
| Receptor/Receptor Family | Quantitative Data (Ki) | Qualitative Description | Reference |
| Sigma-1 (σ1R) | ~27.5 nM | High-affinity positive allosteric modulator | [4] |
| Sigma-2 (σ2R) | >100-fold lower affinity than for σ1R | High selectivity over σ2R | [4] |
| Serotonin (5-HT) Receptors | Not specified | Negligible activity | |
| Dopaminergic Receptors | Not specified | Negligible activity | |
| Glutamatergic Receptors | Not specified | Negligible activity |
This high selectivity profile indicates that the cognition-enhancing effects of this compound are mediated through its specific positive allosteric modulation of the sigma-1 receptor.
Experimental Protocols
The pharmacological profile of this compound has been established through a series of key in vitro and in vivo experiments. The methodologies for the principal in vitro assays are detailed below.
Radioligand Binding Assay for Receptor Selectivity
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor. A competition binding assay is typically used to determine the selectivity of a compound like this compound against a panel of different receptors.
Objective: To determine the binding affinity (Ki) of this compound for various receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for the sigma-1 receptor).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare a series of dilutions of this compound.
-
Incubation: In a multi-well plate, incubate the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at a specific temperature, such as 37°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
(Rac)-E1R: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known pharmacokinetics and pharmacodynamics of (Rac)-E1R based on publicly available information. It is intended for research and informational purposes only. A significant portion of the quantitative pharmacokinetic and pharmacodynamic data for this compound is not publicly available. The experimental protocols provided are general methodologies and may require optimization for specific applications.
Introduction
This compound is a novel small molecule that has garnered interest in the scientific community for its potential therapeutic applications, particularly in the realm of cognitive and memory disorders. It functions as a positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein with a significant role in cellular stress responses and neuronal function.[1][2] This technical guide aims to consolidate the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, providing a resource for researchers and drug development professionals.
Pharmacodynamics
The primary mechanism of action of this compound is its positive allosteric modulation of the sigma-1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a different site on the receptor, enhancing the effects of endogenous or exogenous agonists.[1]
In Vitro Studies:
In vitro experiments have demonstrated that this compound potentiates the activity of sigma-1 receptor agonists. For instance, in the presence of the selective σ1R agonist PRE-084, this compound enhances the agonist's effect on bradykinin-induced intracellular calcium concentration increase and in electrically stimulated rat vas deferens models. This allosteric modulatory effect is a key characteristic of its pharmacodynamic profile.
In Vivo Studies:
Animal models have shown that this compound possesses cognition-enhancing properties. It has been observed to facilitate passive avoidance retention and alleviate scopolamine-induced cognitive impairment in mice. These effects were blocked by the selective sigma-1 receptor antagonist NE-100, confirming the involvement of the sigma-1 receptor in its mechanism of action. Notably, this compound did not appear to affect locomotor activity, suggesting a specific cognitive-enhancing profile.
Signaling Pathways
The sigma-1 receptor modulates a variety of downstream signaling pathways. Upon activation, it can influence ion channels, G-protein coupled receptors, and intracellular signaling cascades. The positive allosteric modulation by this compound is expected to amplify these effects.
Figure 1: this compound's Allosteric Modulation of Sigma-1 Receptor Signaling.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound is not currently available in the public domain. This section outlines the key parameters that are essential for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound like this compound and provides general experimental protocols.
Data Presentation
The following tables are templates for the quantitative pharmacokinetic data that would be necessary for a comprehensive understanding of this compound.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Species | Matrix | Value | Method |
| Solubility (µM) | - | Aqueous Buffer (pH 7.4) | Data not available | - |
| LogD (pH 7.4) | - | Octanol/Buffer | Data not available | - |
| Plasma Protein Binding (%) | Human, Rat, Mouse | Plasma | Data not available | Equilibrium Dialysis |
| Blood-to-Plasma Ratio | Human, Rat, Mouse | Blood/Plasma | Data not available | In Vitro Incubation |
| Metabolic Stability (t½, min) | Human, Rat, Mouse | Liver Microsomes | Data not available | Microsomal Stability Assay |
| Metabolic Stability (t½, min) | Human, Rat, Mouse | Hepatocytes | Data not available | Hepatocyte Stability Assay |
| CYP Inhibition (IC50, µM) | Human | Recombinant CYPs | Data not available | CYP Inhibition Assay |
| Permeability (Papp, 10⁻⁶ cm/s) | - | Caco-2 cells | Data not available | Caco-2 Permeability Assay |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| This compound | Rat | Data not available | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Rat | Data not available | PO | Data not available | Data not available | Data not available | Data not available | - | - | Data not available | |
| Mouse | Data not available | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - | |
| Mouse | Data not available | PO | Data not available | Data not available | Data not available | Data not available | - | - | Data not available |
Table 3: Brain Penetration of this compound
| Parameter | Species | Dose (mg/kg) | Route | Time (h) | Brain Conc. (ng/g) | Plasma Conc. (ng/mL) | Brain/Plasma Ratio |
| This compound | Rat | Data not available | IV/PO | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | IV/PO | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacokinetic and pharmacodynamic characterization of a sigma-1 receptor modulator like this compound.
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand)
-
Membrane Preparation: Guinea pig brain membranes or cell membranes expressing human sigma-1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound at various concentrations.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Prepare membrane homogenates from the chosen tissue or cells.
-
In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Test compound at varying concentrations (or vehicle for total binding).
-
Non-specific binding control (haloperidol) for designated wells.
-
Radioligand (--INVALID-LINK---Pentazocine) at a fixed concentration (e.g., near its Kd value).
-
Membrane preparation.
-
-
Incubate the plate at 37°C for 90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for Sigma-1 Receptor Radioligand Binding Assay.
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol assesses the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test Compound: this compound (typically 1 µM).
-
Liver Microsomes: Human, rat, or mouse.
-
NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer: (e.g., 100 mM, pH 7.4).
-
Acetonitrile (for reaction termination).
-
Internal Standard
-
LC-MS/MS System
Procedure:
-
Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
Figure 3: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in rats or mice.
Materials:
-
Test Compound: this compound formulated for intravenous (IV) and oral (PO) administration.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing Vehicles: Suitable for IV and PO routes.
-
Blood Collection Supplies: (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge
-
LC-MS/MS System
Procedure:
-
Acclimatize animals to the housing conditions.
-
Fast animals overnight before dosing (with free access to water).
-
Administer the test compound via the IV (e.g., tail vein) or PO (e.g., oral gavage) route at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental analysis of the plasma concentration-time data to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F).
Figure 4: Workflow for In Vivo Pharmacokinetic Study.
Conclusion and Future Directions
This compound is a promising sigma-1 receptor positive allosteric modulator with demonstrated pro-cognitive effects in preclinical models. Its pharmacodynamic profile as a PAM is a key feature that differentiates it from direct agonists. However, a significant gap exists in the publicly available information regarding its pharmacokinetic properties. To fully assess the therapeutic potential of this compound, comprehensive in vitro ADME and in vivo pharmacokinetic studies are essential. Future research should focus on elucidating the absorption, distribution, metabolism, and excretion characteristics of this compound. This data will be critical for dose selection in further preclinical and potential clinical studies, and for understanding its overall drug-like properties. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Methodological & Application
Application Notes and Protocols: (Rac)-E1R Sigma-1 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] It is implicated in a variety of central nervous system disorders, including Alzheimer's disease, depression, and neuropathic pain, making it a significant target for drug discovery.[3][4] The σ1R modulates calcium signaling through the IP3 receptor and is involved in cellular stress responses.[5]
Radioligand binding assays are a fundamental technique for characterizing the interaction between a test compound, such as (Rac)-E1R, and the sigma-1 receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human sigma-1 receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand, [³H]-(+)-pentazocine, which is a selective sigma-1 receptor agonist.
Sigma-1 Receptor Signaling and Assay Principle
Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Upon agonist stimulation, it dissociates from BiP and can interact with various client proteins, including ion channels and receptors, to modulate downstream signaling. The competitive binding assay described here operates on the principle that the unlabeled test compound, this compound, will compete with the radioligand, [³H]-(+)-pentazocine, for the same binding site on the sigma-1 receptor. The degree of displacement of the radioligand by the test compound is proportional to the affinity of the test compound for the receptor.
Caption: Principle of the competitive binding assay for the sigma-1 receptor.
Quantitative Data: Sigma-1 Receptor Ligand Affinities
The following table summarizes the binding affinities (IC50 or Ki) of several known ligands for the sigma-1 receptor, providing a reference for comparison with experimental results for this compound.
| Compound | Measurement | Value (nM) | Reference |
| Haloperidol | IC50 | 4.5 | |
| PD-144418 | IC50 | 18.9 | |
| 3-PPP | IC50 | 253 | |
| (+)-SK&F 10047 | IC50 | 4868 | |
| (+)-Pentazocine | Ki | 406 | |
| Fluvoxamine | Ki | - | |
| Sertraline | Ki | - | |
| Fluoxetine | Ki | - |
Experimental Protocol: this compound Competitive Radioligand Binding Assay
This protocol details the steps to determine the binding affinity (Ki) of the test compound this compound for the sigma-1 receptor using [³H]-(+)-pentazocine.
Materials and Reagents
-
Receptor Source: Guinea pig liver membranes are a rich source of sigma-1 receptors. Alternatively, commercially available membrane preparations from cells expressing the human sigma-1 receptor can be used.
-
Radioligand: [³H]-(+)-pentazocine.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at room temperature).
-
Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., Perkin Elmer Uni-Filter-96 GF/B).
-
Scintillation Counter: For measuring radioactivity.
-
General Lab Equipment: Pipettes, 96-well plates, etc.
Experimental Workflow
Caption: Workflow for the this compound sigma-1 receptor competitive binding assay.
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer (50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of [³H]-(+)-pentazocine. The final concentration in the assay should be at or below its Kd value (e.g., 1.0 - 3.0 nM).
-
Prepare serial dilutions of the test compound this compound. A common range is 10 concentrations spanning from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Prepare the membrane homogenate at a suitable concentration (e.g., 0.4 mg/mL, though this should be optimized).
-
-
Assay Plate Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 100-200 µL per well.
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, the high concentration of unlabeled ligand (e.g., Haloperidol), and membrane preparation.
-
Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, one of the serial dilutions of this compound, and membrane preparation.
-
Each condition should be run in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium. Some protocols may specify different times and temperatures (e.g., 6 hours at 37°C).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration of this compound is calculated as: % Specific Binding = (CPM in test well - NSB) / (Total Binding - NSB) * 100
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value for this compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.
-
Kd is the dissociation constant of the radioligand for the sigma-1 receptor. This should be determined in a separate saturation binding experiment.
-
-
Conclusion
This protocol provides a robust framework for determining the binding affinity of the novel compound this compound to the sigma-1 receptor. Accurate determination of the Ki value is a critical step in the pharmacological characterization of new chemical entities and their potential as therapeutic agents targeting the sigma-1 receptor. Researchers should optimize protein concentration and incubation times for their specific experimental setup to ensure reliable and reproducible results.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Neuroactive Compounds in Primary Neuronal Cultures
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of neuroactive compounds in primary neuronal cultures. The focus is on (Rac)-E1R, a novel positive allosteric modulator of the sigma-1 receptor, with additional protocols for studying the related Rac1 GTPase signaling pathway, which is crucial for neuronal development and function.
I. This compound: A Positive Allosteric Modulator of Sigma-1 Receptors
This compound is a novel 4,5-disubstituted derivative of piracetam that has been shown to enhance cognition and demonstrate efficacy against cholinergic dysfunction.[1][2] Its mechanism of action is attributed to its positive modulatory effect on the sigma-1 receptor.[1][2]
Data Presentation: Effects of E1R
| Experimental Model | Key Finding | Reference |
| Electrically stimulated rat vasa deferentia | Enhanced the stimulating effect of the sigma-1 receptor agonist PRE-084. | [1] |
| Bradykinin-induced --INVALID-LINK-- increase assay | Enhanced the stimulating effect of the sigma-1 receptor agonist PRE-084. | |
| Passive avoidance (PA) test in mice | Facilitated PA retention in a dose-related manner. | |
| Scopolamine-induced cognitive impairment in mice (PA and Y-maze tests) | Alleviated cognitive impairment. |
Experimental Protocol: Assessment of this compound Activity in Primary Neuronal Cultures
This protocol describes an in-vitro assay to measure the effect of this compound on intracellular calcium concentration (--INVALID-LINK--) in primary neuronal cultures, based on methods suggested by the initial search results.
1. Materials and Reagents:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Sigma-1 receptor agonist (e.g., PRE-084)
-
Bradykinin
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
96-well black-walled, clear-bottom plates
2. Cell Plating:
-
Isolate primary neurons from the desired brain region of embryonic rodents (e.g., E18 rat hippocampi) using established protocols.
-
Plate the dissociated neurons onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells per well.
-
Culture the neurons in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.
3. Calcium Imaging Assay:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash the cells twice with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentration of this compound and/or PRE-084 to the wells. Incubate for 15-20 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Add bradykinin to induce an increase in intracellular calcium.
-
Immediately begin recording the fluorescence ratio (340/380 nm) over time.
4. Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Normalize the data to the baseline fluorescence.
-
Compare the peak calcium response in cells treated with this compound and the sigma-1 agonist to control cells.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a positive allosteric modulator of the sigma-1 receptor.
II. Rac1 GTPase Signaling in Neuronal Development
Rac1 is a small GTPase that plays a critical role in various cellular processes in neurons, including axon guidance, dendritic spine formation, and synaptic plasticity.
Data Presentation: Role of Rac1 in Neurons
| Cellular Process | Key Function of Rac1 | Reference |
| Axon Growth and Guidance | Regulates cytoskeletal protein dynamics in the growth cone. | |
| Dendritic Spine Formation | Essential for spine development and morphology. | |
| Synaptic Plasticity | Involved in learning-evoked neurogenesis. | |
| Intracellular Calcium Signaling | Modulates stimulus-evoked Ca²⁺ release from the endoplasmic reticulum. |
Experimental Protocol: Analysis of Rac1 Activity in Primary Neuronal Cultures using G-LISA
This protocol outlines the use of a G-LISA™ activation assay to quantify the amount of active, GTP-bound Rac1 in primary neuronal cultures.
1. Materials and Reagents:
-
Primary neuronal culture
-
G-LISA™ Rac1 Activation Assay Kit (containing Rac-GTP binding plate, lysis buffer, binding buffer, antigen presenting buffer, primary and secondary antibodies, and horseradish peroxidase detection reagent)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Microplate reader
2. Experimental Procedure:
-
Culture primary neurons to the desired confluency in 6-well plates.
-
Treat the neurons with experimental compounds (e.g., growth factors, inhibitors) for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the provided ice-cold lysis buffer.
-
Harvest the lysate and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentration of all samples.
-
Add the normalized lysates to the wells of the Rac-GTP binding plate.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Follow the manufacturer's instructions for subsequent washing, antibody incubation, and detection steps.
-
Read the absorbance at 490 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background reading from all values.
-
Express the Rac1 activity as the absorbance at 490 nm per microgram of total protein.
-
Compare the Rac1 activity in treated versus control samples.
Rac1 Signaling Pathway in Neurons
Caption: Overview of the Rac1 GTPase activation cycle and its downstream signaling pathways in neurons.
III. Application of Neuroprotective Peptides in Primary Neuronal Cultures
Several short peptides, such as the EDR peptide, have demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating various signaling pathways, including the MAPK/ERK pathway, and promoting neuronal survival.
Data Presentation: Effects of Neuroprotective Peptides
| Peptide | Experimental Model | Key Finding | Reference |
| EDR Peptide | Hippocampal neuron culture with amyloid synaptotoxicity | Restored the number of dendritic spines. | |
| EDR Peptide | Cerebellum neuron culture | Activated antioxidant enzyme synthesis. | |
| EDR Peptide | In vivo models | Normalized behavioral responses. | |
| A1R-CT Peptide | Animal models of Alzheimer's and epilepsy | Reduced seizure activity and protected neurons. |
Experimental Protocol: Assessing the Neuroprotective Effects of Peptides against Oxidative Stress
This protocol details a method to evaluate the ability of a neuroprotective peptide to protect primary neurons from oxidative stress-induced cell death.
1. Materials and Reagents:
-
Primary neuronal culture
-
Neuroprotective peptide of interest (e.g., EDR peptide)
-
Hydrogen peroxide (H₂O₂) or another oxidative stressor
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Phosphate-buffered saline (PBS)
-
96-well plates
2. Experimental Procedure:
-
Plate and culture primary neurons in 96-well plates as previously described.
-
Pre-treat the neurons with various concentrations of the neuroprotective peptide for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the culture medium. Include control wells with no H₂O₂ and wells with H₂O₂ but no peptide.
-
Incubate for the desired time (e.g., 24 hours).
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the cell viability against the peptide concentration to determine the dose-dependent neuroprotective effect.
Neuroprotective Peptide Signaling Pathway
Caption: Proposed signaling pathway for the neuroprotective effects of peptides like EDR in neurons.
References
Application Notes and Protocols for In Vivo Studies of Rac1 Signaling in Alzheimer's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Emerging evidence points to the dysregulation of intracellular signaling pathways as a key contributor to AD pathogenesis. One such pathway involves the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases. In the context of AD, Rac1 has been shown to be aberrantly activated in the hippocampus of both human patients and animal models.[1][2] This hyperactivation is linked to accelerated memory decay and cognitive deficits, making Rac1 a promising therapeutic target.[1][3]
These application notes provide a comprehensive overview and detailed protocols for studying the role of Rac1 signaling in Alzheimer's mouse models. The focus is on utilizing Rac1 inhibitors to ameliorate AD-related pathology and cognitive impairments.
Rac1 Signaling Pathway in Alzheimer's Disease
In the pathological context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides can lead to the aberrant activation of Rac1.[3] Activated Rac1 (Rac1-GTP) then initiates a downstream signaling cascade, a key component of which is the p21-activated kinase (PAK). The activation of PAK by Rac1 influences synaptic plasticity and cytoskeletal dynamics. Dysregulation of this pathway is implicated in the synaptic dysfunction and memory impairments observed in AD.
Experimental Workflow for In Vivo Studies
A typical experimental workflow for investigating the therapeutic potential of targeting Rac1 in an Alzheimer's mouse model, such as the APP/PS1 transgenic mouse, is outlined below. This workflow encompasses animal model selection, therapeutic intervention, behavioral assessment, and subsequent biochemical and histological analyses.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the inhibition of Rac1 in Alzheimer's disease mouse models.
Table 1: Rac1 Activity in AD Models
| Model | Age | Tissue | Fold Increase in Rac1 Activity (vs. Control) | Reference |
| APP/PS1 Mice | 9 months | Hippocampus | ~2.5-fold | |
| Human AD | - | Hippocampus | ~2.5-fold |
Table 2: Effects of Rac1 Inhibition on Cognitive Performance in APP/PS1 Mice
| Behavioral Test | Treatment | Age | Outcome Measure | Improvement with Rac1 Inhibition | Reference |
| Morris Water Maze | EHop-016 (10 mg/kg) | 9 months | Escape Latency | Significantly reduced | |
| Social Recognition | AAV-DN-Rac1 | - | Discrimination Index | Significantly improved | |
| Spatial Memory | Rac1-DN expression | 3 months | 6-hour Memory Decay | Rescued accelerated decay |
Experimental Protocols
Animal Models and Treatment
-
Animal Model: APP/PS1 transgenic mice are a commonly used model for Alzheimer's disease, exhibiting age-dependent accumulation of Aβ plaques and cognitive deficits.
-
Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment:
-
Rac1 Inhibitor: EHop-016 can be administered via intraperitoneal injection at a dose of 10 mg/kg.
-
Genetic Inhibition: Adeno-associated viruses (AAV) expressing a dominant-negative form of Rac1 (Rac1-N17) can be stereotactically injected into the hippocampus to achieve long-term, localized inhibition of Rac1 activity.
-
Control Group: A vehicle control (e.g., saline or DMSO) should be administered to a separate cohort of mice.
-
Behavioral Testing
The MWM test is used to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular tank (90-100 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 25°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Mice are subjected to four trials per day.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The mouse is allowed to swim freely to find the hidden platform.
-
If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the tank.
-
The mouse is allowed to swim freely for 60-90 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
This test evaluates fear-motivated long-term memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training/Acquisition Phase:
-
The mouse is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
-
Retention Test (24 hours later):
-
The mouse is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded.
-
A longer latency indicates better memory of the aversive stimulus.
-
-
Biochemical Analysis
This protocol is for the detection of phosphorylated (active) PAK, a downstream effector of Rac1.
-
Sample Preparation:
-
Euthanize mice and dissect the hippocampus on ice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated PAK (p-PAK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the p-PAK signal to total PAK or a loading control like β-actin.
-
Histological Analysis
This protocol is for the visualization of amyloid-beta plaques in brain tissue.
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution (e.g., 30%).
-
Section the brain into 30-40 µm thick slices using a cryostat or vibratome.
-
-
Staining Procedure:
-
Wash the sections in PBS.
-
Perform antigen retrieval by incubating the sections in 95% formic acid for 5 minutes.
-
Wash the sections in PBS.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections in PBS.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Quantification:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Capture images of the hippocampus and cortex.
-
Quantify the Aβ plaque load (percentage of area occupied by plaques) using image analysis software like ImageJ.
-
References
Application Notes and Protocols for (Rac)-E1R in In Vitro Experiments
Authors:
Date:
November 27, 2025
Abstract:
This document provides a detailed protocol for the dissolution and application of (Rac)-E1R, a positive allosteric modulator of the sigma-1 receptor (Sig1R), for in vitro experimental use. This compound is a valuable research tool for investigating the role of Sig1R in various cellular processes, including neuroprotection, synaptic plasticity, and cell signaling.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering standardized procedures for preparing this compound solutions and outlining key experimental considerations.
Introduction to this compound
This compound is a chiral molecule that acts as a positive allosteric modulator (PAM) of the sigma-1 receptor.[1][2] Unlike direct agonists, PAMs bind to a site on the receptor distinct from the primary binding site, enhancing the receptor's response to its endogenous ligands.[1] As a selective Sig1R modulator, this compound offers a nuanced approach to studying Sig1R function without directly activating other neuronal receptors or ion channels. Its utility has been demonstrated in models of cognitive enhancement and neuroprotection.
Physicochemical Properties and Solubility
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Description |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. Sparingly soluble in water. |
| Stability | Stable under standard laboratory conditions. Store powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months, though fresh preparation is recommended. Avoid repeated freeze-thaw cycles. |
| Mechanism of Action | Positive Allosteric Modulator of the Sigma-1 Receptor (Sig1R). |
Protocol for Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: If not pre-weighed, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of this compound with a molecular weight of 246.31 g/mol , the required volume of DMSO for a 10 mM stock solution would be approximately 406 µL.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath at room temperature.
-
Visual Inspection: Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Preparing Working Solutions for In Vitro Assays
This protocol describes the dilution of the 10 mM this compound stock solution into aqueous cell culture medium for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, Neurobasal)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the pre-warmed medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5%, and preferably below 0.1%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately for treating cells.
Experimental Considerations
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.
-
Concentration Range: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is advisable to perform a dose-response curve to determine the effective concentration range for your experimental system.
-
Incubation Time: The duration of treatment with this compound will also depend on the experimental endpoint. Time-course experiments may be necessary to determine the optimal incubation period.
Key In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Sigma-1 Receptor Binding Assay
This radioligand binding assay can be used to confirm the interaction of this compound with the sigma-1 receptor.
Procedure:
-
Membrane Preparation: Prepare cell or tissue membrane homogenates expressing the sigma-1 receptor.
-
Incubation: Incubate the membrane preparation with a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) in the presence and absence of varying concentrations of this compound and a known Sig1R agonist (e.g., PRE-084).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of this compound on the binding of the radioligand, which will indicate its positive allosteric modulatory activity.
Signaling Pathways and Visualization
Activation of the sigma-1 receptor by its ligands, and potentiation by positive allosteric modulators like this compound, can influence a variety of downstream signaling pathways crucial for neuronal function and survival.
Caption: Sigma-1 Receptor Signaling Cascade.
The following diagram illustrates the experimental workflow for dissolving and applying this compound in in vitro experiments.
Caption: Workflow for this compound In Vitro Experiments.
References
(Rac)-E1R: A Pharmacological Tool for Investigating the σ1 Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(Rac)-E1R , the racemic mixture of (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, has emerged as a valuable pharmacological tool for the scientific community. It acts as a positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R), offering a nuanced approach to studying the receptor's function in both health and disease. These application notes provide a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and insights into the σ1R signaling pathways it modulates.
The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it plays a critical role in regulating intracellular calcium signaling and cellular stress responses.[1] Its involvement in a range of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and addiction, has made it a significant target for therapeutic development.[2][3] this compound, by enhancing the activity of σ1R agonists, provides a sophisticated method for dissecting the physiological and pathophysiological roles of this enigmatic receptor.[4]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and selectivity.
| Compound | Receptor | Binding Affinity (Kᵢ) | Assay Type | Reference |
| This compound | σ1 Receptor | ≈ 27.5 nM | Radioligand Displacement | [5] |
| Compound | Selectivity Profile | Reference |
| This compound | >100-fold selectivity for σ1R over σ2R. Negligible activity at serotonin, dopaminergic, or glutamatergic receptors. |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended to serve as a guide and may require optimization based on specific experimental conditions and laboratory setups.
Protocol 1: In Vitro Radioligand Binding Assay for σ1 Receptor
Objective: To determine the binding affinity of this compound for the σ1 receptor using a competitive binding assay with --INVALID-LINK---pentazocine.
Materials:
-
This compound
-
--INVALID-LINK---pentazocine (radioligand)
-
PRE-084 (selective σ1R agonist, for defining non-specific binding)
-
Membrane preparation from cells or tissues expressing σ1R (e.g., HEK293 cells overexpressing σ1R, guinea pig brain homogenate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of an unlabeled σ1R ligand (e.g., 10 µM PRE-084).
-
Competitive Binding: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific --INVALID-LINK---pentazocine binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Y-Maze Test
Objective: To evaluate the ability of this compound to reverse scopolamine-induced cognitive deficits in mice using the Y-maze spontaneous alternation task.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Y-maze apparatus (three identical arms at a 120° angle)
-
Male mice (e.g., C57BL/6)
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally - i.p.) or vehicle (saline) 60 minutes before the test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
-
Y-Maze Task:
-
Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An alternation is defined as three consecutive entries into each of the three different arms (e.g., ABC, BCA, CAB).
-
Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A decrease in the percentage of alternation in the scopolamine-treated group compared to the control group indicates cognitive impairment. An increase in the percentage of alternation in the this compound + scopolamine group compared to the scopolamine-only group suggests cognitive enhancement.
-
Protocol 3: Evaluation of Learning and Memory using the Passive Avoidance Test
Objective: To assess the effect of this compound on learning and memory in a scopolamine-induced amnesia model using a step-through passive avoidance task.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door; the dark chamber has an electrifiable grid floor)
-
Male mice (e.g., Swiss Webster)
Procedure:
-
Acquisition Trial (Day 1):
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 60 minutes before the trial.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the trial.
-
Place the mouse in the light compartment of the apparatus.
-
After a 30-second acclimatization period, open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Return the mouse to its home cage.
-
-
Retention Trial (Day 2, 24 hours after acquisition):
-
Place the mouse back into the light compartment.
-
After a 30-second acclimatization period, open the guillotine door.
-
Record the step-through latency up to a maximum cut-off time (e.g., 300 seconds). No foot shock is delivered during this trial.
-
-
Data Analysis:
-
An increase in the step-through latency on Day 2 compared to Day 1 indicates successful learning and memory.
-
A shorter step-through latency in the scopolamine-treated group on Day 2 compared to the control group suggests amnesia.
-
A longer step-through latency in the this compound + scopolamine group compared to the scopolamine-only group indicates a reversal of the amnesic effect.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by the σ1 receptor and the experimental workflow for a typical in vivo study using this compound.
Caption: σ1R Signaling Pathway Modulation.
Caption: In Vivo Experimental Workflow.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-1 receptor directly interacts with Rac1-GTPase in the brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-2553728) [evitachem.com]
Measuring Rac1 Activity in Cells: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate regulation of cellular signaling pathways is paramount. The Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, is a critical molecular switch that governs a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Dysregulation of Rac1 activity is implicated in various diseases, most notably cancer. This document provides detailed application notes and protocols for three widely used cell-based assays to quantify Rac1 activity: the Pull-Down Assay, the G-LISA™ Assay, and the Förster Resonance Energy Transfer (FRET)-based Biosensor Assay.
Introduction to Rac1 Signaling
Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of Rac1, leading to its inactivation. In its active state, GTP-bound Rac1 interacts with a range of downstream effector proteins to initiate various signaling cascades.
Due to its central role in cellular function and disease, the development of robust and quantitative assays to measure Rac1 activity is crucial for basic research and drug discovery. The following sections detail the principles, protocols, and data interpretation for key cell-based assays.
Rac1 Signaling Pathway
The Rac1 signaling cascade is initiated by a variety of upstream signals, including growth factors, cytokines, and cell adhesion molecules. These signals lead to the activation of GEFs, which in turn activate Rac1. Active Rac1 then engages with a diverse array of downstream effectors, such as p21-activated kinases (PAKs), Wiskott-Aldrich syndrome protein (WASP)-family verprolin-homologous protein (WAVE), and IQ motif containing GTPase activating protein 1 (IQGAP1), to regulate actin polymerization, cell adhesion, and gene expression.
Application Notes and Protocols: Utilizing RAC1 Modulation to Investigate Endoplasmic Reticulum Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. Perturbations to ER function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis, but if the stress is too severe or prolonged, it can trigger apoptosis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
RAC1 (Ras-related C3 botulinum toxin substrate 1) is a small GTPase belonging to the Rho family that acts as a molecular switch in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and signal transduction. Emerging evidence indicates that RAC1 signaling is also intricately linked to the cellular response to ER stress. Modulation of RAC1 activity, therefore, presents a valuable tool for researchers to investigate the mechanisms of ER stress and its implications in various diseases, including cancer and diabetic cardiomyopathy.[1][2] This document provides detailed application notes and protocols for studying ER stress through the modulation of RAC1 activity. While the specific compound "(Rac)-E1R" was not identified in the scientific literature, this guide focuses on the broader and well-established approach of using RAC1 inhibitors to study its role in ER stress.
Data Presentation
Table 1: Effects of RAC1 Inhibition on ER Stress Markers
| Cell Line | Treatment | Effect on ER Stress Markers | Reference |
| Adult Rat Ventricular Myocytes | High Glucose + RAC1 Inhibition | Decreased GRP78, p-PERK, and cleaved ATF-6 | [1] |
| Human Glioblastoma Cell Lines (LN229, U-87 MG, etc.) | RAC1 Inhibitor (1A-116) | Inhibition of cell proliferation (IC50 values determined) | [3] |
| Mouse Leukemic L1210 Cells | ER Stress Inducers (Tunicamycin, Thapsigargin) | Altered expression of PERK, IRE1α, ATF6α, Grp78/BiP | [4] |
| Human Melanoma A2058 Cells | Luteolin (induces ER stress) | Increased p-PERK, p-eIF2α, ATF6, CHOP |
Table 2: Common Pharmacological Modulators of RAC1
| Compound | Mechanism of Action | Typical Concentration | Reference |
| NSC23766 | Inhibits Rac1-GEF (Tiam1/Trio) interaction | 50-100 µM | |
| ZINC69391 | Inhibits Rac1-GEF interaction | ~50 µM | |
| 1A-116 | Inhibits Rac1-GEF interaction | Varies by cell line (IC50) | |
| EHT 1864 | Inhibits Rac family GTPases | 10-50 µM | N/A |
Signaling Pathways and Experimental Workflows
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Deficiency of rac1 blocks NADPH oxidase activation, inhibits endoplasmic reticulum stress, and reduces myocardial remodeling in a mouse model of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown of Sigma-1R with (Rac)-E1R Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (sigma-1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various signaling pathways. Its involvement in a range of neurological and psychiatric disorders has made it a significant target for drug development.[1][2][3]
This document provides detailed application notes and protocols for investigating the functional role of sigma-1R through lentiviral-mediated short hairpin RNA (shRNA) knockdown, and for exploring the therapeutic potential of (Rac)-E1R, a positive allosteric modulator of sigma-1R. The combination of these techniques allows for a robust examination of sigma-1R-dependent signaling and the specific effects of its modulation.
Data Presentation
Table 1: Effect of Lentiviral shRNA Knockdown on Sigma-1R Expression
| Cell Line | shRNA Target Sequence | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| MIN6 | shRNA-1 | ~30% | ~43% | [4] |
| MIN6 | shRNA-2 | ~48% | ~56% | [4] |
| MIN6 | shRNA-3 | ~73% | ~81% |
Table 2: Functional Consequences of Sigma-1R Knockdown
| Cell Line | Parameter Measured | Control (scrambled shRNA) | Sigma-1R shRNA | % Change | Reference |
| MIN6 | Cell Viability (relative units) | 1.0 | 0.75 | -25% | |
| MIN6 | Apoptosis Rate (%) | 5.2 | 12.8 | +146% | |
| MIN6 | ATP Level (relative units) | 1.0 | 0.6 | -40% | |
| MIN6 | ROS Level (relative units) | 1.0 | 1.8 | +80% |
Table 3: Effect of Sigma-1R Agonist (PRE-084) on Cellular Processes in Wild-Type vs. Sigma-1R Knockdown/Knockout Models
| Model System | Treatment | Cellular Outcome | Effect in Wild-Type | Effect in Sigma-1R Knockdown/Knockout | Reference |
| TDP43G348C Larvae | PRE-084 (5 µM) | Locomotor Escape Response | Rescue of deficit | N/A | |
| TDP43G348C Larvae | PRE-084 (5 µM) + NE-100 (antagonist) | Locomotor Escape Response | Rescue abolished | N/A | |
| Mice with PCP-induced deficits | SOMCL-668 (allosteric modulator) | Social Interaction | Ameliorated deficits | No effect | |
| Mice with PCP-induced deficits | SOMCL-668 (allosteric modulator) | Cognitive Function | Ameliorated deficits | No effect |
(Note: this compound is a positive allosteric modulator, and its effects are expected to be dependent on the presence and activation of the sigma-1R. Therefore, in a sigma-1R knockdown model, the effects of this compound are anticipated to be significantly diminished or abolished, similar to what is observed with other sigma-1R modulators in knockout models.)
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for Sigma-1R Knockdown
This protocol outlines the steps for producing lentiviral particles carrying shRNA against sigma-1R and transducing a target cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-shRNA vector targeting sigma-1R (and a scrambled shRNA control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
Polybrene
-
Target cells for knockdown
-
Puromycin (for selection)
Procedure:
-
Lentivirus Production: a. Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Prepare the transfection mix in Opti-MEM by combining the pLKO.1-shRNA plasmid, psPAX2, and pMD2.G in a 4:3:1 ratio. c. Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the HEK293T cells. d. After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS. e. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. f. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. g. (Optional) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Lentiviral Transduction: a. Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction. b. Prepare the transduction medium by adding the desired amount of lentiviral supernatant and Polybrene (final concentration 4-8 µg/mL) to the normal growth medium. c. Replace the medium on the target cells with the transduction medium. d. Incubate for 24 hours. e. After 24 hours, replace the transduction medium with fresh growth medium.
-
Selection of Transduced Cells: a. 48 hours post-transduction, begin selection by adding puromycin to the growth medium. The optimal concentration should be determined beforehand with a kill curve. b. Replace the puromycin-containing medium every 2-3 days until non-transduced cells are eliminated. c. Expand the puromycin-resistant cells for further experiments.
Protocol 2: Verification of Sigma-1R Knockdown by Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the reduction in sigma-1R mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for sigma-1R and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both control (scrambled shRNA) and sigma-1R knockdown cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with the cDNA template, primers for sigma-1R and the housekeeping gene, and the qPCR master mix. b. Run the qPCR program on a real-time PCR system. c. Analyze the data using the ΔΔCt method to determine the relative expression of sigma-1R mRNA in the knockdown cells compared to the control cells.
Protocol 3: Verification of Sigma-1R Knockdown by Western Blot
This protocol is for assessing the reduction in sigma-1R protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against sigma-1R
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the control and knockdown cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against sigma-1R overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply the chemiluminescent substrate. e. Visualize the protein bands using a chemiluminescence imaging system. f. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Protocol 4: this compound Treatment and Functional Assays
This protocol describes the general procedure for treating cells with this compound and assessing its effects on a downstream functional outcome.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Control and sigma-1R knockdown cells
-
Assay-specific reagents (e.g., for measuring cell viability, apoptosis, or ROS production)
Procedure:
-
Cell Seeding: Seed control and sigma-1R knockdown cells in appropriate culture plates for the chosen functional assay.
-
This compound Treatment: a. Prepare the desired concentrations of this compound in the cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). b. Treat the cells with the this compound or vehicle control for the desired duration.
-
Functional Assay: a. Perform the chosen functional assay according to the manufacturer's instructions. Examples include:
- Cell Viability Assay: Use MTT or WST-1 assays.
- Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry.
- Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe like DCFDA.
-
Data Analysis: Quantify the results and compare the effects of this compound treatment in control versus sigma-1R knockdown cells.
Visualizations
Caption: Experimental workflow for sigma-1R knockdown and this compound treatment.
Caption: Simplified sigma-1R signaling pathway involving Rac1.
References
- 1. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma receptor knockdown augments dysfunction and apoptosis of beta cells induced by palmitate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with (Rac)-E1R
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (Rac)-E1R, a positive allosteric modulator (PAM) of the sigma-1 receptor (S1R), in various electrophysiological recording techniques. The protocols detailed below are designed to facilitate the investigation of this compound's effects on neuronal excitability, ion channel function, and synaptic plasticity.
Introduction to this compound and the Sigma-1 Receptor
This compound is a novel 4,5-disubstituted derivative of piracetam that acts as a positive allosteric modulator of the S1R.[1][2] Unlike direct agonists, PAMs like this compound enhance the effects of endogenous or co-applied S1R agonists, offering a more nuanced modulation of S1R activity.[1][3] The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a crucial role in regulating cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[4]
S1Rs are known to modulate a variety of ion channels, including:
-
Voltage-gated ion channels: Na+, K+, and Ca2+ channels.
-
Ligand-gated ion channels: Notably, the N-methyl-D-aspartate receptor (NMDAR).
By potentiating S1R activity, this compound is expected to influence the function of these channels, thereby affecting neuronal excitability and synaptic transmission.
Application Notes
Investigating Modulation of Neuronal Excitability
Objective: To determine the effect of this compound on the intrinsic firing properties of neurons.
Rationale: S1R activation has been shown to modulate voltage-gated sodium and potassium channels, which are key determinants of neuronal excitability. As a PAM, this compound is hypothesized to enhance the modulatory effects of endogenous S1R ligands on these channels, leading to changes in action potential threshold, firing frequency, and afterhyperpolarization.
Expected Outcomes:
-
Application of this compound in the presence of an S1R agonist may lead to a decrease in neuronal firing rate due to the potentiation of S1R-mediated inhibition of voltage-gated sodium channels.
-
Changes in action potential waveform, such as broadening or alterations in the afterhyperpolarization, may be observed due to the modulation of various potassium channels by S1R.
Assessing Effects on Synaptic Transmission and Plasticity
Objective: To examine the influence of this compound on excitatory synaptic transmission and long-term potentiation (LTP).
Rationale: S1Rs are known to potentiate NMDAR function, a critical component in the induction of synaptic plasticity. This compound, by enhancing S1R activity, is expected to augment NMDAR-mediated currents and facilitate the induction of LTP.
Expected Outcomes:
-
In voltage-clamp recordings, co-application of this compound and an S1R agonist is expected to increase the amplitude of NMDAR-mediated excitatory postsynaptic currents (EPSCs).
-
In current-clamp recordings, this compound may lower the threshold for LTP induction or enhance the magnitude of potentiation when paired with a sub-threshold stimulation protocol in the presence of an S1R agonist.
Elucidating the Role in Modulating Voltage-Gated Calcium Channels
Objective: To characterize the effect of this compound on voltage-gated calcium channel (VGCC) currents.
Rationale: S1R activation has been demonstrated to inhibit L-type voltage-gated calcium channels. This modulation of calcium influx can have significant implications for neurotransmitter release, gene expression, and cell survival. This compound is expected to enhance this inhibitory effect.
Expected Outcomes:
-
In whole-cell patch-clamp recordings, the application of this compound with an S1R agonist is anticipated to reduce the amplitude of VGCC currents. This effect can be quantified by measuring the peak current amplitude in response to depolarizing voltage steps.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on various electrophysiological parameters based on the known actions of S1R agonists. These values should be considered as starting points for experimental design and are likely to vary depending on the specific cell type and experimental conditions.
Table 1: Expected Effects of this compound on Neuronal Excitability
| Parameter | Expected Change with this compound + S1R Agonist | Technique |
| Action Potential Threshold | Increase (depolarization) | Current-Clamp |
| Firing Frequency | Decrease | Current-Clamp |
| Afterhyperpolarization (AHP) | Potential modulation (increase or decrease) | Current-Clamp |
| Voltage-Gated Na+ Current | Decrease in peak amplitude | Voltage-Clamp |
| Voltage-Gated K+ Current | Modulation of specific subtypes (e.g., Kv1.4, Kv1.5) | Voltage-Clamp |
Table 2: Expected Effects of this compound on Synaptic Transmission
| Parameter | Expected Change with this compound + S1R Agonist | Technique |
| NMDA Receptor-mediated EPSC Amplitude | Increase | Voltage-Clamp |
| AMPA Receptor-mediated EPSC Amplitude | No significant direct effect expected | Voltage-Clamp |
| Long-Term Potentiation (LTP) Magnitude | Increase | Current-Clamp / Field Recording |
| Paired-Pulse Ratio (PPR) | Potential modulation depending on presynaptic effects | Voltage-Clamp |
Table 3: Expected Effects of this compound on Voltage-Gated Calcium Channels
| Parameter | Expected Change with this compound + S1R Agonist | Technique |
| L-type VGCC Current Amplitude | Decrease | Voltage-Clamp |
| T-type VGCC Current Amplitude | Potential modulation | Voltage-Clamp |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Excitability
Objective: To measure changes in intrinsic firing properties of cultured neurons or neurons in brain slices upon application of this compound.
Materials:
-
Cultured hippocampal or cortical neurons, or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF) or external recording solution.
-
Internal pipette solution.
-
Patch-clamp amplifier and data acquisition system.
-
This compound stock solution.
-
S1R agonist (e.g., PRE-084) stock solution.
-
S1R antagonist (e.g., NE-100) stock solution.
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Record baseline neuronal activity, including resting membrane potential and firing response to a series of depolarizing current injections.
-
Apply the S1R agonist at a predetermined concentration to the bath.
-
After a stable response to the agonist is observed, co-apply this compound.
-
Record the firing response to the same series of current injections in the presence of both compounds.
-
To confirm the effect is S1R-mediated, perform a washout and then apply the S1R antagonist followed by the co-application of the agonist and this compound.
Protocol 2: Voltage-Clamp Analysis of NMDAR-Mediated Synaptic Currents
Objective: To quantify the effect of this compound on NMDAR-mediated EPSCs.
Materials:
-
Acute brain slices (e.g., hippocampus).
-
aCSF containing blockers for AMPA, GABA-A, and voltage-gated sodium channels (e.g., CNQX, picrotoxin, TTX).
-
Internal pipette solution.
-
Stimulating electrode and patch-clamp recording setup.
-
This compound, S1R agonist, and S1R antagonist stock solutions.
Procedure:
-
Prepare acute hippocampal slices and place them in the recording chamber.
-
Establish a whole-cell voltage-clamp recording from a CA1 pyramidal neuron, holding the membrane potential at +40 mV to relieve the Mg2+ block from NMDARs.
-
Position a stimulating electrode in the Schaffer collateral pathway.
-
Evoke and record baseline NMDAR-mediated EPSCs.
-
Apply the S1R agonist to the perfusion solution.
-
Once a steady-state effect is reached, co-perfuse with this compound.
-
Record NMDAR-mediated EPSCs in the presence of both drugs.
-
Analyze the peak amplitude and decay kinetics of the EPSCs.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Sigma-1 receptor signaling pathway.
Caption: Experimental workflow for electrophysiology.
References
- 1. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-E1R Solubility in DMSO for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving (Rac)-E1R in DMSO for cell culture experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter while preparing this compound solutions for your cell culture assays.
| Problem | Potential Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | 1. Insufficient Solvent Volume: The concentration of the desired stock solution may exceed the solubility limit of this compound in DMSO. 2. Low Temperature: Room temperature may not provide enough kinetic energy for dissolution. 3. Hygroscopic DMSO: DMSO can absorb moisture from the air, which can reduce its solvating power.[1] 4. Compound Purity: Impurities in the this compound powder can affect solubility. | 1. Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[1] 2. Gently warm the solution. Use a 37°C water bath for 5-10 minutes and vortex intermittently to aid dissolution.[1] 3. Use fresh, anhydrous, high-purity DMSO. [1] Ensure the DMSO bottle is unopened or has been properly stored to prevent moisture absorption. 4. Verify the purity of your compound. |
| This compound precipitates after being added to the cell culture medium. | 1. Solvent Shock: The rapid change from a high concentration of organic solvent (DMSO) to an aqueous environment (cell culture medium) can cause the compound to crash out of solution.[2] 2. Final Concentration Exceeds Aqueous Solubility: The desired experimental concentration in the medium may be higher than the compound's solubility in that specific aqueous environment. 3. Media Components: Proteins, salts, and the pH of the cell culture medium can interact with this compound and reduce its solubility. | 1. Perform serial dilutions. Instead of adding the DMSO stock directly to the final volume of media, create intermediate dilutions in the cell culture medium. 2. Determine the maximum soluble concentration. Perform a solubility test in your specific cell culture medium to find the highest concentration that remains in solution. 3. Pre-warm the media to 37°C before adding the compound. 4. Ensure the final DMSO concentration is low. Most cell lines can tolerate up to 0.1-0.5% DMSO without significant toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Variability in experimental results between batches of this compound stock solution. | 1. Incomplete Dissolution: Small, undissolved particles of this compound can lead to inconsistent concentrations. 2. Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles can degrade the compound. | 1. Visually inspect the stock solution. Ensure it is a clear solution with no visible particulates before each use. If needed, briefly sonicate or warm the solution. 2. Aliquot the stock solution into single-use volumes. This will avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a this compound stock solution in DMSO?
Q2: How can I be sure my this compound is fully dissolved in DMSO?
A2: A fully dissolved stock solution should be clear and free of any visible particles when inspected against a light source. If you are unsure, you can try gentle warming in a 37°C water bath or brief sonication to aid dissolution.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A3: This common issue is often referred to as "salting out" or "solvent shock." To mitigate this, it is recommended to perform serial dilutions of your DMSO stock solution. First, create an intermediate dilution in a small volume of your cell culture medium, and then add this to the final volume. This gradual reduction in DMSO concentration can help keep the compound in solution.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Some robust cell lines may tolerate up to 0.5%. However, it is crucial to determine the specific tolerance of your cell line and to always include a DMSO-only vehicle control in your experiments to account for any solvent effects.
Q5: Do I need to filter-sterilize my this compound DMSO stock solution?
A5: It is generally not necessary to filter-sterilize a stock solution prepared in 100% DMSO, as DMSO itself is hostile to microbial growth. However, ensure you are using sterile techniques and a sterile, unopened bottle of DMSO to prepare your stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 232.28 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.32 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified intrinsic apoptosis pathway potentially modulated by this compound.
References
Technical Support Center: (Rac)-E1R Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-E1R in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in aqueous solution?
A1: this compound is a compound that is less soluble in water than in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] While stable under standard laboratory conditions, its stability in aqueous solutions can be compromised by extreme pH and temperatures.[1] The presence of amine and carbonyl functional groups makes it susceptible to degradation pathways such as hydrolysis and oxidation.[1]
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for molecules with limited water solubility.[2] Here are several troubleshooting steps:
-
Decrease the final concentration: You may have exceeded the aqueous solubility limit of this compound. Try using a lower final concentration in your experiment.[2]
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values may improve solubility.
-
Use a co-solvent: Incorporating a small, biologically compatible percentage of an organic co-solvent like ethanol or PEG may enhance solubility.
-
Consider formulation aids: Excipients such as cyclodextrins can be used to form inclusion complexes that increase the aqueous solubility of hydrophobic compounds.
Q3: What are the likely chemical degradation pathways for this compound in an aqueous environment?
A3: Given its chemical structure containing an amide and an amine group, this compound is primarily susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond in this compound can undergo hydrolysis, especially under acidic or basic conditions, to yield a carboxylic acid and an amine. This reaction is often slow but can be accelerated by heat.
-
Oxidation: The amine functional group can be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of various oxidation products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation, which may involve complex reaction pathways including oxidation. It is advisable to protect solutions of this compound from light.
Q4: How can I minimize the degradation of this compound in my aqueous experimental setup?
A4: To enhance the stability of this compound in your experiments, consider the following:
-
Control the pH: Use a buffered system in the neutral pH range (around 7.4) unless your experimental design requires otherwise. Avoid strongly acidic or basic conditions.
-
Maintain low temperatures: Prepare solutions fresh and store them at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
Protect from light: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Use high-purity water and reagents: Trace metal ions can catalyze oxidation, so using high-purity water and reagents is recommended.
-
Prepare fresh solutions: Whenever possible, prepare aqueous solutions of this compound immediately before use to minimize the time for degradation to occur.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in an aqueous medium. | Chemical degradation (hydrolysis, oxidation). | Prepare fresh solutions for each experiment. If the experiment is long, assess the stability of this compound under the experimental conditions (see Protocol 2). Consider using a stabilizing agent if compatible with the assay. |
| Appearance of unknown peaks in HPLC analysis of the experimental sample. | Formation of degradation products. | Conduct a forced degradation study (see Protocol 1) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Inconsistent experimental results between batches of prepared this compound solution. | Inconsistent solution preparation, variable storage conditions leading to different extents of degradation. | Standardize the solution preparation protocol, including solvent, pH, and temperature. Ensure consistent storage conditions (temperature, light exposure) for all batches. |
Data Presentation: Illustrative Stability Data
Disclaimer: The following tables present hypothetical data for illustrative purposes only. Researchers should generate their own data based on experimental results.
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Incubation Time (hours) | % this compound Remaining (Mean ± SD) |
| 3.0 | Citrate Buffer | 24 | 85.2 ± 1.5 |
| 5.0 | Acetate Buffer | 24 | 92.8 ± 1.1 |
| 7.4 | Phosphate Buffer | 24 | 98.5 ± 0.8 |
| 9.0 | Borate Buffer | 24 | 89.4 ± 1.3 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound in PBS (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | % this compound Remaining (Mean ± SD) |
| 4 | 48 | 99.1 ± 0.5 |
| 25 | 48 | 96.3 ± 0.9 |
| 37 | 48 | 92.5 ± 1.2 |
| 50 | 48 | 81.7 ± 2.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux a solution of the compound (100 µg/mL in 50:50 acetonitrile:water) for 24 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in 50:50 acetonitrile:water) to a light source that produces combined visible and UV output for a defined period (e.g., 1.2 million lux hours and 200 watt hours/m²).
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.
Protocol 2: Chemical Stability Assessment in an Aqueous Buffer
This protocol evaluates the stability of this compound in a specific aqueous buffer over time under defined experimental conditions.
1. Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at the final working concentration.
-
Immediately take an aliquot (T=0 sample), and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile). This precipitates proteins and stops further reaction.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
2. Incubate Sample:
-
Incubate the remaining solution under your specific experimental conditions (e.g., 37°C, protected from light).
3. Prepare Time-Point Samples:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and process them as described in step 1.
4. HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) using a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound at each time point. The percentage of this compound remaining is calculated relative to the T=0 sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Simplified Sigma-1 Receptor signaling pathway.
References
Technical Support Center: Troubleshooting In Vitro Assays
This guide provides troubleshooting advice for researchers encountering inconsistent results in vitro, with a focus on two potential areas of interest based on the query "(Rac)-E1R": the positive allosteric modulator of the Sigma-1 receptor, this compound (Methylphenylpiracetam), and assays for the Rac family of small GTPases.
Section 1: Troubleshooting for this compound, a Sigma-1 Receptor Positive Allosteric Modulator
This compound has been identified as a positive allosteric modulator (PAM) of the Sigma-1 receptor (Sig1R).[1] Unlike direct agonists, PAMs enhance the effect of an orthosteric ligand, which can introduce complexity into in vitro assays.[2][3][4][5] Below are common issues and solutions for assays involving this compound and other Sig1R modulators.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing no effect of this compound in my binding assay?
A1: this compound is a PAM and may not bind directly to the primary ligand binding site of the Sigma-1 receptor. Its effect is to enhance the binding of an orthosteric ligand.
-
Troubleshooting Steps:
-
Ensure the presence of an orthosteric Sig1R agonist: Assays for PAMs require a primary agonist to be present. The effect of this compound is to potentiate the signal from this agonist.
-
Optimize agonist concentration: The concentration of the orthosteric agonist is critical. A low concentration, typically around the EC20 (the concentration that gives 20% of the maximal response), is often used to provide a window for potentiation by the PAM.
-
Confirm receptor expression: Verify the expression of functional Sigma-1 receptors in your in vitro system (e.g., cell line, tissue preparation).
-
Check compound integrity: Ensure the this compound compound has not degraded.
-
Q2: My results show high variability between replicate wells and experiments.
A2: High variability in receptor-ligand binding assays can stem from several factors.
-
Troubleshooting Steps:
-
Compound Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <0.5%).
-
Pipetting Accuracy: Small volumes of concentrated compounds can be difficult to pipette accurately. Use calibrated pipettes and consider serial dilutions.
-
Incubation Time and Temperature: Ensure consistent incubation times and temperatures for all samples. For Sigma-1 receptor binding assays, incubation for 2 hours at room temperature is common.
-
Cell/Membrane Preparation Quality: Inconsistent preparation of cell membranes or tissues can lead to variability in receptor density.
-
Q3: I am observing a high background signal in my radioligand binding assay.
A3: High non-specific binding can mask the specific signal.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer (e.g., BSA) to reduce non-specific binding.
-
Washing Steps: Ensure that washing steps are sufficient to remove unbound radioligand without dissociating specifically bound ligand.
-
Choice of Radioligand: Some radioligands have higher non-specific binding than others. Consult the literature for validated radioligands for Sig1R binding assays, such as [3H]-(+)-pentazocine.
-
Experimental Protocol: In Vitro Sigma-1 Receptor PAM Assay
This is a generalized protocol for a radioligand binding assay to test for positive allosteric modulation of the Sigma-1 receptor.
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line expressing the Sigma-1 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
Cell membranes (containing a defined amount of protein).
-
Radiolabeled orthosteric ligand (e.g., [3H]-(+)-pentazocine) at a fixed concentration (e.g., its Kd value).
-
Varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled orthosteric ligand.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a specific time (e.g., 120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of this compound to determine its effect on orthosteric ligand binding.
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of the Sigma-1 receptor at the ER-mitochondria associated membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (Rac)-E1R at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (Rac)-E1R, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of the sigma-1 receptor (Sig1R).[1][2][3] Unlike an agonist that directly activates the receptor, this compound binds to an allosteric site, a location distinct from the primary binding site (orthosteric site).[2][4] This binding induces a conformational change in the receptor that enhances the effects of endogenous ligands or co-administered Sig1R agonists. This compound is reported to be a selective allosteric modulator of the Sig1R. In vitro pharmacological profiling has shown that the sigma-1 receptor is the only identified molecular target for this compound across a range of ion channels, G protein-coupled receptors (GPCRs), and central nervous system transporters.
Q2: Are there known off-target effects for this compound at standard concentrations?
Current research suggests that this compound is highly selective for the sigma-1 receptor. Studies have indicated that the sigma-1 receptor is the only molecular target responsible for the pharmacological activity of this compound. However, it is a good laboratory practice to remain vigilant for potential off-target effects, especially when deviating from established protocols or using high concentrations.
Q3: Why is there a concern about off-target effects at high concentrations?
High concentrations of any compound can sometimes lead to interactions with lower-affinity binding sites on other proteins, which are not observed at therapeutic or standard experimental concentrations. For some allosteric modulators of the sigma-1 receptor, effects have been noted at high concentrations, which raises questions about target specificity under such conditions. If you are observing a phenotype in your experiments that is inconsistent with the known functions of the sigma-1 receptor, it is prudent to investigate the possibility of off-target effects.
Q4: What are the known downstream signaling pathways of the sigma-1 receptor that could be modulated by this compound?
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that translocates to other parts of the cell to interact with a variety of proteins. Its activation can influence several signaling pathways, including:
-
Calcium Signaling: Sig1R modulates calcium signaling between the ER and mitochondria by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs).
-
Ion Channel Modulation: It can interact with and modulate the activity of various ion channels, including K+ and Na+ channels.
-
Neurotransmitter Systems: Activation of Sig1R can enhance glutamatergic and cholinergic neurotransmission.
-
Cell Survival Pathways: It plays a role in mitigating ER stress and can increase the expression of the anti-apoptotic protein Bcl-2.
Troubleshooting Guides
Issue: An unexpected or inconsistent phenotype is observed when using high concentrations of this compound.
This could be an indication of an off-target effect. The following steps can help you systematically investigate this possibility.
Step 1: Confirm On-Target Engagement
Before investigating off-target effects, it is crucial to confirm that this compound is engaging with its intended target, the sigma-1 receptor, in your experimental system.
-
Recommendation: Perform a dose-response curve for a known on-target effect. For example, if you are studying synaptic plasticity, assess if a known downstream marker of Sig1R activation (e.g., potentiation of NMDA receptor currents) responds to this compound in a dose-dependent manner. A significant rightward shift in the dose-response curve for the unexpected phenotype compared to the on-target effect may suggest an off-target liability.
Step 2: Employ a Negative Control
A structurally similar but inactive analog of this compound, if available, can be a powerful tool to differentiate on-target from off-target effects.
-
Recommendation: Treat your experimental system with an inactive analog at the same high concentrations as this compound. If the unexpected phenotype persists with the inactive analog, it is more likely to be a non-specific or off-target effect.
Step 3: Genetic Knockdown or Knockout of the Target
The gold-standard method for validating that an observed effect is on-target is to remove the target protein.
-
Recommendation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the sigma-1 receptor in your cell line. If the unexpected phenotype observed with high concentrations of this compound is still present in the Sig1R-deficient cells, it strongly indicates an off-target mechanism.
Step 4: Broad-Spectrum Profiling
To identify potential off-target binding partners, you can screen this compound against a panel of receptors and enzymes.
-
Recommendation: Utilize commercial services for receptor profiling or kinome scanning. While this compound is not a kinase inhibitor, a broad screen can help identify any unintended interactions with kinases or other protein families at high concentrations.
Data Presentation
To systematically track your experimental results when investigating potential off-target effects, use a structured table to record and compare your data.
Table 1: Experimental Data for Investigating Off-Target Effects of this compound
| Experimental Approach | Condition | Concentration of this compound | Observed On-Target Effect (e.g., % potentiation of PRE-084 effect) | Observed Unexpected Phenotype (quantifiable measure) | Conclusion |
| Dose-Response | Wild-Type Cells | Low (e.g., 1 µM) | |||
| Wild-Type Cells | High (e.g., 100 µM) | ||||
| Negative Control | Wild-Type Cells + Inactive Analog | High (e.g., 100 µM) | |||
| Target Knockdown | Sig1R Knockdown Cells | High (e.g., 100 µM) | |||
| Rescue Experiment | Sig1R Knockdown + Re-expression | High (e.g., 100 µM) |
Experimental Protocols
Protocol 1: Western Blotting to Assess Downstream Signaling
-
Objective: To determine if high concentrations of this compound affect known downstream signaling pathways of the sigma-1 receptor or other unrelated pathways.
-
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and treat with a vehicle control, a known Sig1R agonist (e.g., PRE-084), this compound at a low concentration, and this compound at a high concentration for a specified time.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated and total forms of proteins in relevant signaling pathways (e.g., p-ERK/ERK, p-CREB/CREB, or markers of ER stress).
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the change in protein phosphorylation or expression.
-
Protocol 2: In Vitro Binding Assay (Radioligand Displacement)
-
Objective: To screen for potential off-target binding of this compound at high concentrations.
-
Methodology:
-
Target Selection: Choose a panel of potential off-targets based on computational predictions or observed phenotypes.
-
Membrane Preparation: Prepare cell membranes expressing the target receptors.
-
Assay Setup: In a multi-well plate, combine the membranes with a specific radioligand for the target receptor.
-
Compound Incubation: Add increasing concentrations of this compound to the wells. Include a known inhibitor of the target receptor as a positive control.
-
Detection: After incubation, separate bound from free radioligand and measure the radioactivity.
-
Data Analysis: Calculate the percentage of radioligand displacement at each concentration of this compound to determine its binding affinity (Ki or IC50) for the potential off-target.
-
Mandatory Visualizations
Caption: On-target and potential off-target signaling of this compound.
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
References
- 1. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Control of (Rac)-E1R Enantiomeric Purity
Welcome to the technical support center for the enantiomeric purity control of (Rac)-E1R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and understanding the biological context of E1R's chirality.
This compound is the racemic form of (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, a novel positive allosteric modulator of the sigma-1 receptor. The specific stereochemistry of E1R is crucial for its activity, with studies indicating that enantiomers with an R-configuration at the C-4 position of the 2-pyrrolidone ring are more effective positive allosteric modulators of the sigma-1 receptor than their corresponding optical antipodes[1][2][3]. Therefore, accurate control and measurement of enantiomeric purity are critical for research and development.
This guide provides a comprehensive overview of methods and best practices for managing the enantiomeric purity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the enantiomeric purity of this compound important?
A1: The biological activity of chiral molecules, such as E1R, is often highly dependent on their three-dimensional structure. Different enantiomers can have distinct pharmacological and toxicological profiles[4]. For E1R, the desired positive allosteric modulation of the sigma-1 receptor is stereoselective, meaning one enantiomer is significantly more active than the other[1]. Controlling enantiomeric purity ensures the desired therapeutic effect, minimizes potential off-target effects from the less active enantiomer, and is a critical quality attribute for regulatory approval.
Q2: What are the primary analytical techniques for determining the enantiomeric purity of this compound?
A2: The most common and effective techniques for chiral separation of compounds like E1R, which is a piracetam derivative, are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP). Capillary Electrophoresis (CE) with a chiral selector is also a viable, high-efficiency method.
Q3: How do I select the right chiral stationary phase (CSP) for HPLC or SFC?
A3: For piracetam and pyrrolidinone derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability. Chlorinated CSPs have also shown good performance for similar compounds in SFC. Method development typically involves screening a small, diverse set of chiral columns to find one that provides the best resolution for the E1R enantiomers.
Q4: Can I use achiral chromatography to determine the enantiomeric purity of this compound?
A4: Generally, no. Enantiomers have identical physical properties in an achiral environment, so they will not be separated by achiral chromatography. To separate enantiomers, you must introduce a chiral element into the chromatographic system, either through a chiral stationary phase (direct method) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on an achiral column (indirect method). The direct method using a CSP is usually preferred to avoid potential complications with the derivatization reaction.
Troubleshooting Guides
Chiral HPLC/SFC Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Poor Resolution | 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition. 3. Suboptimal temperature. 4. Analyte is not eluting or is strongly retained. | 1. Screen a different set of CSPs with diverse chiral selectors (e.g., different polysaccharide derivatives). 2. For normal phase HPLC, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. For SFC, adjust the co-solvent percentage. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly impact resolution. 3. Optimize the column temperature. Lower temperatures often improve resolution but may increase analysis time and backpressure. 4. If a peak is not observed, the second enantiomer may be very strongly retained. Try a stronger mobile phase or a different CSP. |
| Peak Tailing or Fronting | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate sample solvent. | 1. Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress unwanted interactions. 2. Reduce the injection volume or the sample concentration. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a column oven to maintain a constant and stable temperature. |
| Loss of Resolution Over Time | 1. Column contamination. 2. Column degradation. | 1. Wash the column with a strong, compatible solvent as recommended by the manufacturer. 2. Ensure the mobile phase is compatible with the CSP. Some coated polysaccharide columns are not compatible with certain solvents. |
Sample Preparation Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Sample Racemization | 1. Harsh pH conditions. 2. Elevated temperature. 3. Exposure to certain solvents. | 1. Maintain the sample in a neutral pH buffer if possible. 2. Store samples at low temperatures and avoid prolonged heating. 3. Investigate the stability of E1R in the chosen sample solvent over time. |
| Poor Peak Shape | 1. Sample solvent stronger than the mobile phase. 2. High sample concentration. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute the sample to an appropriate concentration. |
Experimental Protocols
Note: The following protocols are examples based on the analysis of similar compounds (piracetam and pyrrolidinone derivatives) and should be optimized and validated for the specific analysis of this compound.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity of this compound
This protocol is adapted from methods used for similar piracetam derivatives.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column, such as a cellulose or amylose derivative (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized. For basic compounds like E1R, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at an appropriate wavelength for E1R (e.g., 210 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to the desired concentration for analysis.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the this compound sample solution.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100
Protocol 2: Chiral SFC Method for Enantiomeric Purity of this compound
This protocol is based on general principles for chiral SFC of pyrrolidinone derivatives. SFC often provides faster analysis times and is a more environmentally friendly technique.
1. Instrumentation:
-
SFC system with a CO₂ pump, a modifier pump, an automated back-pressure regulator (BPR), a column oven, and a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column, such as a chlorinated cellulose derivative (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ with a modifier (co-solvent) such as methanol or ethanol. A typical starting point is 10-20% modifier.
-
Flow Rate: 2-3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at an appropriate wavelength for E1R.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Dissolve the this compound sample in the modifier solvent (e.g., methanol) at a suitable concentration.
4. Analysis Procedure:
-
Follow the same general procedure as for HPLC: equilibrate the system, inject a blank, inject the sample, and calculate the enantiomeric excess.
Quantitative Data Summary
The following table summarizes typical performance parameters for chiral separations of compounds similar to E1R. These values should be considered as targets during method development and validation.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 1.5 | > 1.5 | > 2.0 |
| Analysis Time | 10 - 30 min | 2 - 10 min | 15 - 40 min |
| Limit of Quantification (LOQ) for minor enantiomer | Typically 0.05 - 0.1% of the major enantiomer | Typically 0.05 - 0.1% of the major enantiomer | Can be lower with optimization |
| Solvent Consumption | High | Low (primarily CO₂) | Very Low |
Visualization of Key Concepts
Experimental Workflow for Chiral Method Development
References
- 1. Novel positive allosteric modulators of sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 3. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mirror images: the analysis of pharmaceutical enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of (Rac)-E1R chemical synthesis
Welcome to the technical support center for the chemical synthesis of (Rac)-E1R, chemically known as 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves three key stages:
-
Asymmetric Michael Addition: This step establishes the carbon skeleton and stereocenters. It involves the reaction of a nitroalkene with a malonate derivative.
-
Diastereomer Separation: The Michael addition often results in a mixture of diastereomers, which need to be separated, typically by chromatographic methods.
-
Reductive Cyclization and N-Acetamidation: The separated nitro ester is then converted into the final pyrrolidinone ring structure through reduction of the nitro group and subsequent cyclization. This is followed by the attachment of the acetamide side chain to the nitrogen atom of the pyrrolidinone ring.[1][2][3]
Q2: What are the critical factors affecting the overall yield of this compound synthesis?
A2: Several factors can significantly impact the overall yield:
-
Purity of starting materials: Impurities in the starting nitroalkene or malonate can lead to side reactions and lower yields.
-
Catalyst selection and loading in the Michael addition: The choice of catalyst is crucial for achieving high diastereo- and enantioselectivity.
-
Efficiency of diastereomer separation: Incomplete separation will result in a mixture of stereoisomers in the final product and a lower yield of the desired isomer.
-
Choice of reducing agent for the reductive cyclization: The selection of the reducing agent can influence the efficiency of the cyclization and the formation of byproducts.
-
Reaction conditions for N-acetamidation: Temperature, base, and solvent play a significant role in the final N-alkylation step.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: Standard analytical techniques should be employed for characterization and purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and separate enantiomers if a chiral column is used.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound.
Step 1: Asymmetric Michael Addition of 2-nitroprop-1-enylbenzene to Diethyl Malonate
Issue 1.1: Low Yield of the Michael Adduct
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider screening different organocatalysts, such as thiourea derivatives or cinchona alkaloids, which have been shown to be effective for Michael additions to nitroalkenes.[4] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While room temperature is a common starting point, some reactions may benefit from cooling to improve selectivity or gentle heating to increase the reaction rate. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane).[5] |
| Decomposition of Nitroalkene | Nitroalkenes can be unstable. Ensure it is of high purity and consider preparing it fresh before use. Avoid prolonged reaction times at elevated temperatures. |
Issue 1.2: Poor Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Catalyst | The choice of chiral catalyst is critical for stereocontrol. For the addition of malonates to nitroalkenes, bifunctional organocatalysts that can activate both the nucleophile and the electrophile are often effective. |
| Unoptimized Reaction Conditions | Stereoselectivity is often sensitive to temperature and solvent. Lowering the reaction temperature generally improves selectivity. The solvent can influence the transition state geometry; therefore, a solvent screen is recommended. |
| Racemization | The product may be susceptible to racemization under the reaction or work-up conditions. Ensure the work-up is performed under mild conditions and minimize the time the product is exposed to acidic or basic environments. |
Step 2: Chromatographic Separation of Diastereomers
Issue 2.1: Poor Separation of Diastereomeric Nitro Esters
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Stationary Phase | Standard silica gel is often used for the separation of diastereomers. If resolution is poor, consider using a different type of silica or an alternative stationary phase like alumina. |
| Suboptimal Mobile Phase | Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient elution can often improve the separation of closely eluting compounds. |
| Co-elution of Impurities | Impurities from the previous step may co-elute with one of the diastereomers. Ensure the crude product from the Michael addition is as clean as possible before attempting the separation. |
| Sample Overloading | Overloading the chromatography column will lead to poor separation. Reduce the amount of sample loaded onto the column. |
Step 3: Reductive Cyclization and N-Acetamidation
Issue 3.1: Low Yield of the Pyrrolidinone Ring
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Reduction of the Nitro Group | The choice of reducing agent is critical. Common methods for reducing nitro groups to amines include catalytic hydrogenation (e.g., H₂/Pd-C, PtO₂) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). For the reductive cyclization of γ-nitro esters, catalytic hydrogenation is often a clean and effective method. |
| Incomplete Cyclization | After the reduction of the nitro group to an amine, the intramolecular cyclization to form the lactam may be slow. This step can sometimes be promoted by heating or by the addition of a mild acid or base catalyst. |
| Formation of Side Products | Incomplete reduction can lead to hydroxylamine or other intermediates that may undergo side reactions. Ensure the reduction goes to completion by monitoring the reaction by TLC or LC-MS. |
Issue 3.2: Formation of Impurities during N-Acetamidation
| Potential Cause | Troubleshooting Recommendation |
| Use of a Strong Base | Strong bases can lead to side reactions. Use a milder base such as potassium carbonate or triethylamine for the N-alkylation with 2-chloroacetamide or a related reagent. |
| Suboptimal Reaction Temperature | High temperatures can promote side reactions and decomposition. The reaction should be carried out at a moderate temperature, and the progress should be monitored to avoid prolonged heating. |
| Dialkylation or Other Side Reactions | While less common for amides, ensure a 1:1 stoichiometry of the pyrrolidinone and the alkylating agent to minimize the risk of multiple additions. |
Experimental Protocols
The following protocols are based on the synthetic route described by Veinberg et al. (2013) for the synthesis of stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide.
Protocol 1: Asymmetric Michael Addition
-
To a solution of 2-nitroprop-1-enylbenzene (1.0 eq) and diethyl malonate (1.2 eq) in a suitable solvent (e.g., toluene), add the chiral organocatalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of nitro esters.
Protocol 2: Separation of Diastereomers
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane as the eluent to separate the diastereomers.
-
Collect the fractions containing each pure diastereomer and concentrate them under reduced pressure.
-
Confirm the purity and identity of each diastereomer by NMR and HPLC analysis.
Protocol 3: Reductive Cyclization and N-Acetamidation
-
Reductive Cyclization:
-
Dissolve the purified nitro ester in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude pyrrolidinone.
-
-
N-Acetamidation:
-
Dissolve the crude pyrrolidinone in a polar aprotic solvent such as DMF.
-
Add a base (e.g., potassium carbonate) and 2-chloroacetamide.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product by recrystallization or column chromatography to obtain pure this compound.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in troubleshooting low yield in the overall synthesis of this compound.
References
- 1. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Radiolabeling of Racemic Compounds for PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the radiolabeling of racemic compounds, exemplified here as '(Rac)-E1R', for Positron Emission Tomography (PET) imaging.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiolabeling of racemic compounds for PET imaging.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Suboptimal reaction conditions (temperature, pH, reaction time). | Optimize reaction parameters systematically. For instance, screen a range of temperatures (e.g., 80-120°C) and reaction times (e.g., 5-20 minutes). Ensure the pH of the reaction mixture is optimal for the specific labeling chemistry. |
| Precursor degradation or instability. | Verify the purity and stability of the precursor before use via HPLC or NMR. Store the precursor under appropriate conditions (e.g., -20°C, inert atmosphere). | |
| Inefficient purification method. | Evaluate different purification methods such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). Ensure the chosen method effectively separates the radiolabeled product from unreacted radionuclide and impurities. | |
| Low Radiochemical Purity (RCP) | Formation of radiolabeled impurities. | Adjust reaction conditions to minimize side reactions. Analyze the impurity profile to understand the degradation pathway and modify the synthesis strategy accordingly. |
| Incomplete separation during purification. | Optimize the purification protocol. For HPLC, adjust the mobile phase composition, gradient, and flow rate. For SPE, select a cartridge with appropriate chemistry and optimize the loading and elution solvents. | |
| Inconsistent Specific Activity (SA) | Presence of carrier from reagents or system. | Use high-purity reagents and ensure all reaction vessels and tubing are thoroughly cleaned to avoid contamination with the non-radioactive isotope. |
| Isotope exchange with natural isotopes in the precursor. | Consider a precursor design that minimizes the potential for isotope exchange. | |
| Poor in vivo Stability | Defluorination or other metabolic degradation. | Investigate the metabolic profile of the tracer. If significant defluorination is observed, consider modifying the chemical structure to block metabolic pathways. |
| High Non-Specific Binding in vivo | High lipophilicity of the tracer. | Modify the precursor to introduce more polar functional groups, thereby reducing lipophilicity. High lipophilicity can lead to non-specific binding to proteins and membranes.[1] |
| Off-target binding. | Evaluate the binding affinity of the individual enantiomers to the target and potential off-targets. The presence of an inactive or lower-affinity enantiomer in the racemic mixture can contribute to non-specific binding.[1] | |
| Different in vivo Behavior of Enantiomers | Stereoselective interaction with the biological target or metabolizing enzymes. | Separate the enantiomers and evaluate their individual binding affinities and in vivo pharmacokinetics. This is crucial as enantiomers can exhibit different biological activities.[2] |
Frequently Asked Questions (FAQs)
1. Why is the use of a racemic mixture a concern for PET imaging?
Racemic mixtures contain equal amounts of two enantiomers, which are mirror images of each other. These enantiomers can have different biological activities, including binding affinity for the target receptor, metabolism, and pharmacokinetics.[2] One enantiomer may bind to the target with high affinity, while the other may have low affinity or bind to off-target sites, contributing to background signal and complicating image interpretation.[1]
2. What are the first steps to troubleshoot a low radiochemical yield?
Begin by verifying the quality and quantity of your precursor and radionuclide. Ensure that your reaction setup is clean and free of contaminants. Systematically optimize key reaction parameters such as temperature, reaction time, and precursor concentration. It is also beneficial to perform a "cold" run with a non-radioactive standard to confirm the analytical methods and product identification.
3. How can I improve the radiochemical purity of my tracer?
Optimization of the purification step is critical. High-performance liquid chromatography (HPLC) is often the method of choice for achieving high purity. Experiment with different columns, mobile phases, and gradients to achieve baseline separation of your desired product from impurities. Solid-phase extraction (SPE) can also be an effective and faster alternative for purification if optimized correctly.
4. What is specific activity and why is it important?
Specific activity refers to the amount of radioactivity per unit mass of the compound. High specific activity is crucial for PET imaging to ensure that a sufficient radioactive signal can be detected without administering a pharmacologically active dose of the compound, which could perturb the biological system being studied.
5. Should I resolve the racemate into individual enantiomers?
If you observe complex in vivo data or if there is a known stereoselectivity for the target, resolving the racemate is highly recommended. Synthesizing and evaluating the pure enantiomers can provide a clearer understanding of the target engagement and pharmacokinetics, ultimately leading to a more reliable PET tracer.
Experimental Protocols
General Protocol for Radiolabeling of a Racemic Precursor with [¹⁸F]Fluoride
This protocol provides a general workflow for the ¹⁸F-fluorination of a precursor to produce a racemic PET tracer.
Materials:
-
Precursor (e.g., a tosylate or nosylate derivative of the molecule of interest)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for Injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a semi-preparative column and a radioactivity detector
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110°C to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Repeat the addition and evaporation of anhydrous acetonitrile twice to ensure complete drying.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at the optimized temperature (e.g., 100°C) for the optimized time (e.g., 10 minutes).
-
-
Purification:
-
After the reaction, quench the reaction mixture with water.
-
Load the crude reaction mixture onto an SPE cartridge preconditioned with ethanol and water.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.
-
Elute the product with acetonitrile or another suitable organic solvent.
-
Inject the eluted product onto a semi-preparative HPLC system for final purification.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified radiotracer.
-
Remove the organic solvent by evaporation.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Check for pH, sterility, and endotoxin levels before in vivo use.
-
Data Presentation
The following table summarizes key quantitative data that should be recorded during the development and validation of a new racemic radiotracer.
| Parameter | Target Value | Example Data (Batch 1) | Example Data (Batch 2) | Example Data (Batch 3) |
| Radiochemical Yield (RCY) | > 20% (decay-corrected) | 25% | 28% | 26% |
| Radiochemical Purity (RCP) | > 95% | 98% | 97% | 99% |
| Specific Activity (SA) at EOS | > 37 GBq/µmol (>1 Ci/µmol) | 45 GBq/µmol | 50 GBq/µmol | 48 GBq/µmol |
| Total Synthesis Time | < 60 minutes | 55 minutes | 52 minutes | 56 minutes |
Visualizations
Experimental Workflow for this compound Development
Caption: Workflow for the development and evaluation of a racemic PET radiotracer.
Hypothetical Signaling Pathway for Target Receptor
Caption: A potential G-protein coupled receptor signaling pathway for the target of this compound.
References
- 1. Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Synthesis of (rac)-, (R)-, and (S)-[18 F]Epifluorohydrin and Their Application for Developing PET Radiotracers Containing a 3-[18 F]Fluoro-2-hydroxypropyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming blood-brain barrier penetration issues with (Rac)-E1R
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-E1R, focusing on overcoming challenges related to blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator of the sigma-1 receptor.[1] By binding to this receptor, it enhances its response to endogenous ligands, which can amplify intracellular signaling cascades associated with cognitive and memory enhancement.[1] Its function is closely linked to promoting neuronal plasticity and has been shown to reverse dendritic spine loss induced by endoplasmic reticulum stress through the reorganization of the actin cytoskeleton.[1]
Q2: What are the known physicochemical properties of this compound?
This compound is typically a white to off-white powder. It exhibits solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has lower solubility in water.[1]
Q3: We are observing low brain-to-plasma concentration ratios for this compound in our animal models. What are the potential causes?
Low brain penetration of a small molecule like this compound can be attributed to several factors:
-
Low passive permeability across the BBB: The physicochemical properties of the compound may not be optimal for crossing the lipid membranes of the BBB.
-
P-glycoprotein (Pgp) efflux: this compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound out of the brain.[2]
-
High plasma protein binding: Extensive binding to plasma proteins reduces the concentration of free drug available to cross the BBB.
-
Metabolic instability: The compound may be rapidly metabolized in the periphery or at the BBB itself.
Q4: What general strategies can we consider to improve the BBB penetration of this compound?
Several strategies can be employed to enhance the delivery of therapeutic agents across the BBB. These can be broadly categorized as:
-
Chemical Modification: Modifying the structure of this compound to increase its lipophilicity or to create a prodrug that is more BBB-permeable and then converts to the active form in the brain.
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB. These nanoparticles can also be functionalized with ligands to target specific receptors on the BBB for enhanced uptake via receptor-mediated transcytosis (RMT).
-
Inhibition of Efflux Transporters: Co-administration of this compound with an inhibitor of P-glycoprotein or other relevant efflux transporters can increase its brain concentration.
-
Alternative Routes of Administration: Intranasal delivery can bypass the BBB to some extent and provide a more direct route to the central nervous system.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Low apparent permeability (Papp) in in-vitro BBB models (e.g., PAMPA, Caco-2, MDCK). | Poor intrinsic lipophilicity or unfavorable physicochemical properties of this compound. | 1. Structural Modification: Synthesize and screen analogs of this compound with increased lipophilicity. 2. Formulation Development: Investigate different formulation strategies, such as the use of solubility enhancers or lipid-based carriers. |
| High efflux ratio in MDCK-MDR1 cell line assays. | This compound is a substrate for the P-glycoprotein (Pgp) efflux pump. | 1. Co-administration with Pgp inhibitors: Test the permeability of this compound in the presence of known Pgp inhibitors (e.g., verapamil, cyclosporin A) to confirm Pgp-mediated efflux. 2. Structural Modification: Design and synthesize analogs of this compound that are not substrates for Pgp. Reducing the number of hydrogen bond donors can be an effective strategy. |
| Low unbound brain-to-plasma ratio (Kp,uu) in vivo despite good in-vitro permeability. | High binding to plasma proteins or rapid metabolism. | 1. Measure Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis. 2. Metabolic Stability Assays: Conduct in-vitro metabolic stability assays using liver microsomes to assess the rate of metabolism. 3. Prodrug Approach: Design a prodrug of this compound that has lower plasma protein binding and is metabolically stable, but is converted to the active compound in the brain. |
| Variability in BBB penetration across different animal models. | Species differences in the expression and function of efflux transporters at the BBB. | 1. Cross-species Transporter Studies: Utilize in-vitro cell lines expressing human, rat, and mouse efflux transporters to assess species-specific interactions. 2. Pharmacokinetic Modeling: Develop a pharmacokinetic model to account for species differences in metabolism and transport to better predict human brain exposure. |
Experimental Protocols
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
This assay provides a high-throughput method to predict the passive permeability of a compound across the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the artificial membrane by dissolving porcine brain lipid in dodecane.
-
Carefully apply the lipid solution to the filter of each well in the 96-well filter plate and allow the solvent to evaporate.
-
Prepare the donor solution by dissolving this compound and control compounds in PBS at a known concentration.
-
Add the donor solution to the wells of the filter plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully remove the filter plate.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Predicted BBB Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
In Vivo Assessment of Brain-to-Plasma Concentration Ratio (Kp) in Rodents
This protocol describes the determination of the total brain-to-plasma concentration ratio of this compound in mice or rats.
Materials:
-
This compound formulation for intravenous (IV) or oral (PO) administration
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer this compound to a cohort of rodents at a specific dose and route.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 24 hours) post-dosing, anesthetize a subset of animals.
-
Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Harvest the brain and record its weight.
-
Process the blood sample to obtain plasma by centrifugation.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from both plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma (Cp) and brain homogenate (Cbr) using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
Kp = Cbr / Cp
Data Interpretation:
To better predict CNS exposure, it is recommended to calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which accounts for plasma and brain tissue binding.
Kp,uu = Kp / (fu,p * fu,br)
Where:
-
fu,p = fraction of unbound drug in plasma
-
fu,br = fraction of unbound drug in brain tissue
A Kp,uu value close to 1 suggests that the drug freely crosses the BBB by passive diffusion. A value significantly less than 1 may indicate active efflux, while a value greater than 1 could suggest active influx.
Signaling Pathways and Experimental Workflows
This compound and Sigma-1 Receptor Signaling
This compound acts as a positive allosteric modulator of the sigma-1 receptor, which is located at the endoplasmic reticulum-mitochondrion interface. Its activation can influence multiple downstream pathways related to neuronal survival and plasticity.
Caption: this compound positively modulates the sigma-1 receptor, amplifying downstream signaling.
General Workflow for Assessing and Overcoming BBB Penetration
This diagram outlines a logical workflow for researchers facing challenges with the BBB penetration of a compound like this compound.
Caption: A systematic approach to diagnosing and solving BBB penetration issues.
Rac1 Signaling and BBB Integrity
The Rac family of small GTPases, particularly Rac1, plays a role in maintaining the integrity of the blood-brain barrier through the regulation of endothelial cell junctions and the actin cytoskeleton. It is important to distinguish this signaling pathway from the therapeutic agent this compound.
Caption: Rac1 signaling is crucial for maintaining the integrity of the BBB.
References
Validation & Comparative
(Rac)-E1R: A Comparative Analysis of a Novel Sigma-1 Receptor Positive Allosteric Modulator
(Rac)-E1R has emerged as a significant positive allosteric modulator (PAM) of the sigma-1 receptor (S1R), a unique chaperone protein at the endoplasmic reticulum-mitochondria interface critical for cellular stress responses and neuronal function. This guide provides a comparative overview of this compound's efficacy against other known S1R modulators, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
Efficacy Profile of this compound in a Competitive Landscape
This compound distinguishes itself as a pure positive allosteric modulator, enhancing the efficacy of S1R agonists without possessing intrinsic receptor activity on its own.[1] Its unique 4,5-disubstituted piracetam structure contributes to its cognition-enhancing and neuroprotective effects.[2][3] A direct comparison with other S1R modulators highlights its distinct pharmacological profile.
| Compound | Class | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Key Efficacy Characteristics |
| This compound | Positive Allosteric Modulator (PAM) | Does not bind to the orthosteric site | Potentiates PRE-084-induced Ca2+ influx | Enhances cognition and alleviates cholinergic dysfunction-induced cognitive impairment.[2][3] |
| PRE-084 | Agonist | 2.2 | 44 (IC50) | Selective S1R agonist used to probe receptor function; exhibits neuroprotective effects. |
| NE-100 | Antagonist | 0.86 - 1.03 | 4.16 (IC50) | Potent and selective S1R antagonist used to block receptor activity. |
| Phenytoin | Allosteric Modulator | - | - | Non-selective; stimulates binding of S1R agonists. |
| SKF83959 | Allosteric Modulator | - | - | Potent PAM, but also interacts with dopamine receptors. |
| SOMCL-668 | Allosteric Modulator | - | - | Selective PAM with demonstrated antidepressant-like effects. |
| Fenfluramine | Positive Allosteric Modulator | 266 | - | Shows synergistic effects with S1R agonists in vivo. |
In Vitro Efficacy: Potentiation of Agonist-Induced Calcium Signaling
A key measure of this compound's efficacy as a PAM is its ability to enhance the functional response of an S1R agonist. In a bradykinin-induced intracellular calcium ([Ca2+]i) increase assay in neuroblastoma-glioma (NG-108) cells, pretreatment with this compound significantly potentiated the effect of the selective S1R agonist PRE-084. This demonstrates this compound's ability to amplify the downstream signaling cascade initiated by agonist binding.
In Vivo Efficacy: Cognitive Enhancement in Preclinical Models
This compound has demonstrated significant pro-cognitive effects in murine models of cognitive impairment.
Passive Avoidance Test
In a passive avoidance task, which assesses long-term memory, this compound facilitated memory retention in a dose-dependent manner. Furthermore, it effectively alleviated scopolamine-induced cognitive deficits, an effect that was blocked by the S1R antagonist NE-100, confirming the involvement of the sigma-1 receptor.
Y-Maze Test
This compound also demonstrated efficacy in the Y-maze test, a measure of spatial working memory. It successfully reversed scopolamine-induced impairments in spontaneous alternation behavior. This effect was also antagonized by NE-100, further solidifying the role of S1R modulation in its cognitive-enhancing properties.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists or in response to cellular stress, S1R dissociates from BiP and can translocate to modulate various downstream effectors, including the inositol 1,4,5-trisphosphate receptor (IP3R), a key regulator of intracellular calcium signaling. Positive allosteric modulators like this compound are thought to facilitate this process, enhancing the receptor's response to endogenous or exogenous agonists.
Experimental Workflow: In Vitro PAM Assay
The positive allosteric modulatory activity of this compound is typically assessed by its ability to potentiate the response of an S1R agonist in a functional assay.
Experimental Workflow: In Vivo Cognitive Testing
The cognitive-enhancing effects of this compound are evaluated using behavioral paradigms in rodents.
Experimental Protocols
³H-Pentazocine Binding Assay
This assay is used to determine the binding affinity of compounds to the sigma-1 receptor.
-
Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: Membranes are incubated with --INVALID-LINK---pentazocine and varying concentrations of the test compound in a final volume of 1 ml of 50 mM Tris-HCl buffer.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
Bradykinin-Induced Intracellular Ca²⁺ Concentration ([Ca²⁺]i) Assay
This functional assay assesses the ability of compounds to modulate S1R-mediated calcium signaling.
-
Cell Culture: Neuroblastoma-glioma hybrid (NG-108) cells are cultured to an appropriate confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.
-
Pre-incubation: Cells are pre-incubated with the test compound (e.g., this compound) or vehicle.
-
Stimulation: Cells are stimulated with bradykinin in the presence of a sigma-1 receptor agonist (e.g., PRE-084).
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The potentiation of the agonist response by the test compound is quantified by comparing the EC50 values in the presence and absence of the modulator.
Passive Avoidance Test
This test evaluates the effect of compounds on long-term, fear-motivated memory in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition): A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Testing (Retention): 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive experience.
-
Drug Administration: The test compound, vehicle, or a standard amnestic agent (e.g., scopolamine) is administered before the training or testing session, depending on the experimental design.
Y-Maze Test
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: A mouse is placed in the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into three different arms.
-
Data Analysis: The percentage of spontaneous alternation is calculated as (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation reflects better spatial working memory.
-
Drug Administration: The test compound is administered prior to the test to evaluate its effect on cognitive performance.
References
- 1. researchgate.net [researchgate.net]
- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-E1R and PRE-084 in Neuroprotection Assays
In the landscape of neuroprotective compound development, the sigma-1 receptor (S1R) has emerged as a promising therapeutic target. This guide provides a detailed comparison of two modulators of S1R: PRE-084, a well-established S1R agonist, and (Rac)-E1R, a positive allosteric modulator (PAM) of the same receptor. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Overview of Compounds
PRE-084 is a selective S1R agonist that has been extensively studied for its neuroprotective properties across a wide range of cellular and animal models of neurological disorders. Its mechanism of action involves direct binding to and activation of the S1R, initiating downstream signaling cascades that promote cell survival and resilience.
This compound is the racemic form of E1R, a positive allosteric modulator of the S1R. Unlike direct agonists, PAMs do not activate the receptor on their own but enhance the receptor's response to endogenous or exogenous agonists. The neuroprotective potential of this compound is primarily inferred from its cognitive-enhancing effects in models of cholinergic neurodegeneration. Direct comparative data in classical neuroprotection assays are limited.
Quantitative Data Presentation
The following tables summarize the quantitative data from key neuroprotection assays for PRE-084 and the available data for E1R in a model of cognitive impairment, which serves as an indicator of its neuroprotective potential against cholinergic dysfunction.
Table 1: Neuroprotective Efficacy of PRE-084 in an In Vivo Model of Excitotoxic Brain Injury
| Experimental Model | Animal | Treatment Protocol | Key Findings | Reference |
| Excitotoxic Brain Injury (NMDA-induced) | Newborn Mice | Single i.p. injection of 0.1 µg/g or 10 µg/g PRE-084, 1h post-insult. | Significantly reduced lesion size in cortical gray matter at 24h and 120h post-insult. | [1] |
| Decreased TUNEL positivity and caspase-3 activation. | [1] | |||
| Lowered the number of activated microglial cells. | [1] |
Table 2: Neuroprotective Efficacy of E1R in a Scopolamine-Induced Cognitive Impairment Model in Mice
| Experimental Model | Animal | Treatment Protocol | Key Findings | Reference |
| Scopolamine-Induced Amnesia | Mice | E1R (1, 3, or 10 mg/kg, i.p.) administered 30 min before the acquisition trial in the passive avoidance test. | Dose-dependently increased step-through latency, indicating improved memory retention. | [2] |
| E1R (1, 3, or 10 mg/kg, i.p.) administered 60 min before the Y-maze test. | Significantly reversed scopolamine-induced reduction in spontaneous alternation behavior. | [2] |
Signaling Pathways
The neuroprotective effects of both PRE-084 and this compound are mediated through the modulation of the S1R, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of S1R by agonists like PRE-084 or potentiation by PAMs like this compound can trigger a variety of downstream signaling events that contribute to neuroprotection.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
PRE-084: Excitotoxic Perinatal Brain Injury Model
-
Animal Model: Newborn C57BL/6 mice.
-
Induction of Injury: Intracerebral injection of N-methyl-D-aspartate (NMDA) on postnatal day 5.
-
Treatment: A single intraperitoneal (i.p.) injection of PRE-084 (0.1 µg/g or 10 µg/g bodyweight) or vehicle was administered one hour after the NMDA injection.
-
Endpoint Analysis:
-
Lesion Size: Brains were harvested at 24 and 120 hours post-injury. Coronal sections were stained with cresyl violet, and the lesion area in the cortical gray matter was quantified.
-
Apoptosis: TUNEL staining and caspase-3 immunohistochemistry were performed on brain sections to quantify apoptotic cell death.
-
Microglial Activation: Isolectin B4 staining was used to identify and quantify activated microglial cells.
-
-
Statistical Analysis: Statistical significance was determined using appropriate tests such as ANOVA followed by post-hoc tests.
E1R: Scopolamine-Induced Cognitive Impairment Model
-
Animal Model: Male CD-1 mice.
-
Induction of Cognitive Impairment: Scopolamine hydrobromide (1 mg/kg) was administered i.p. 30 minutes before the behavioral tests.
-
Treatment: E1R (1, 3, or 10 mg/kg) or vehicle was administered i.p. 30 minutes before the acquisition trial in the passive avoidance test or 60 minutes before the Y-maze test.
-
Behavioral Assays:
-
Passive Avoidance Test: The apparatus consisted of a light and a dark compartment. During the acquisition trial, mice received a mild electric foot shock upon entering the dark compartment. In the retention trial 24 hours later, the latency to enter the dark compartment was recorded as a measure of memory.
-
Y-Maze Test: The maze consisted of three identical arms. Mice were placed in the center and allowed to explore freely for 8 minutes. The sequence of arm entries was recorded to determine the percentage of spontaneous alternations, a measure of spatial working memory.
-
-
Statistical Analysis: Data were analyzed using ANOVA followed by Dunnett's or Tukey's post-hoc tests.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of a test compound in an in vitro excitotoxicity assay.
Conclusion
PRE-084 demonstrates robust neuroprotective effects across a variety of preclinical models of neurodegeneration, supported by a significant body of quantitative data. Its mechanism as a direct S1R agonist is well-characterized, involving the activation of multiple pro-survival pathways.
This compound, as a positive allosteric modulator of the S1R, shows promise in the realm of cognitive enhancement and may confer neuroprotection, particularly in the context of cholinergic deficits. The data from the scopolamine-induced amnesia model suggests a protective effect against this form of neurotoxicity. However, to establish a broader neuroprotective profile for this compound, further studies in models of excitotoxicity, oxidative stress, and other forms of neuronal injury are warranted. A direct comparison with PRE-084 in such assays would be highly valuable to delineate the relative efficacy and potential therapeutic advantages of S1R agonists versus PAMs in the treatment of neurodegenerative diseases.
References
Validating the Allosteric Mechanism of (Rac)-E1R: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of (Rac)-E1R, a novel positive allosteric modulator (PAM) of the sigma-1 receptor (S1R), with other known S1R allosteric modulators. The presented data, supported by detailed experimental protocols, will assist researchers, scientists, and drug development professionals in evaluating the allosteric mechanism of this compound and its potential as a therapeutic agent.
This compound, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, has demonstrated cognition-enhancing effects in preclinical studies.[1] These effects are attributed to its positive modulatory action on the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating calcium signaling and cell survival.[2] This guide will delve into the experimental evidence validating the allosteric mechanism of E1R and compare its profile with that of other notable S1R allosteric modulators, namely SKF83959 and SOMCL-668.
Comparative Analysis of Sigma-1 Receptor Allosteric Modulators
The validation of an allosteric mechanism hinges on demonstrating that a compound does not bind to the orthosteric site (the primary binding site of the endogenous ligand) yet is able to modulate the receptor's function in the presence of an orthosteric agonist. The following tables summarize the key experimental data for E1R and its comparators.
Table 1: Orthosteric Binding Affinity
This table summarizes the binding characteristics of the compounds at the orthosteric site of the sigma-1 receptor, as determined by radioligand binding assays using the selective S1R agonist --INVALID-LINK---pentazocine. A lack of displacement of the radioligand is a key indicator of an allosteric mechanism.
| Compound | Assay Type | Key Findings | Reference |
| E1R | --INVALID-LINK---pentazocine binding | No significant binding or displacement observed, indicating it does not bind to the orthosteric site. | [1] |
| SKF83959 | --INVALID-LINK---pentazocine binding | Dramatically promoted the binding of --INVALID-LINK---pentazocine. | [3] |
| SOMCL-668 | --INVALID-LINK---pentazocine binding | Significantly decreased the KD value of --INVALID-LINK---pentazocine, indicating an increase in binding affinity. Did not change the Bmax. | [4] |
Table 2: In Vitro Functional Potentiation
This table presents data from functional assays demonstrating the ability of the allosteric modulators to enhance the activity of a selective sigma-1 receptor agonist, PRE-084.
| Compound | Assay | Effect on PRE-084 Activity | Reference |
| E1R | Bradykinin-induced Ca²⁺ influx | Potentiated the effect of PRE-084. | |
| Electrically stimulated rat vas deferens | Enhanced the stimulatory effect of PRE-084. | ||
| SKF83959 | Inhibition of microglia activation | Enhanced the inhibitory effects of DHEA (an endogenous S1R agonist) on LPS-induced microglia activation. | |
| SOMCL-668 | Neurite outgrowth | Potentiated PRE-084-stimulated neurite growth. | |
| BDNF production | Enhanced PRE-084-induced BDNF production. |
Table 3: In Vivo Activity
This table summarizes the in vivo effects of the compounds and the ability of a selective sigma-1 receptor antagonist, NE-100, to block these effects, further validating the S1R-mediated mechanism.
| Compound | Animal Model/Test | Key In Vivo Effects | Blockade by S1R Antagonist (NE-100) | Reference |
| E1R | Scopolamine-induced cognitive impairment (Passive Avoidance & Y-maze) | Alleviated cognitive deficits. | Yes, the effects were blocked by NE-100. | |
| SKF83959 | Maximal electroshock and pentylenetetrazole-induced seizures | Exhibited anti-seizure activity. | Yes, the effects were blocked by the S1R antagonist BD1047. | |
| SOMCL-668 | Phencyclidine (PCP)-induced behavioral abnormalities | Ameliorated social deficits and cognitive impairment. | Yes, the effects were blocked by the S1R antagonist BD1047. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
³H-pentazocine Binding Assay
This assay is crucial for determining if a compound binds to the orthosteric site of the sigma-1 receptor.
Objective: To assess the ability of a test compound to displace the selective sigma-1 receptor radioligand, --INVALID-LINK---pentazocine, from its binding site in brain tissue homogenates.
Materials:
-
Guinea pig brain membranes (as a rich source of S1R)
-
--INVALID-LINK---pentazocine (radioligand)
-
Test compound (e.g., E1R)
-
Haloperidol (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Prepare guinea pig brain membrane homogenates.
-
Incubate the brain membranes (typically 100 µg of protein) with a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM) and varying concentrations of the test compound in Tris-HCl buffer.
-
For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled S1R ligand like haloperidol.
-
Incubate the mixture at 37°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data to determine the inhibitory constant (Ki) or the lack thereof for the test compound.
Bradykinin-Induced Intracellular Ca²⁺ Assay
This functional assay assesses the ability of a compound to potentiate the effect of a sigma-1 receptor agonist on intracellular calcium mobilization.
Objective: To measure the potentiation of the PRE-084-induced increase in intracellular calcium concentration ([Ca²⁺]i) following bradykinin stimulation in the presence of the test compound.
Materials:
-
Cell line expressing sigma-1 receptors (e.g., NG-108 cells)
-
Bradykinin (stimulant)
-
PRE-084 (S1R agonist)
-
Test compound (e.g., E1R)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric imaging plate reader or confocal microscope
Protocol:
-
Culture the cells in a 96-well plate until confluent.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a loading buffer containing the dye for approximately 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with the test compound (E1R) and the S1R agonist (PRE-084) for a defined period.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells by adding a solution of bradykinin.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.
-
Compare the potentiation of the calcium response in the presence of the test compound and PRE-084 to the response with PRE-084 alone.
Electrically Stimulated Rat Vas Deferens Assay
This ex vivo assay provides a physiologically relevant model to study the functional consequences of sigma-1 receptor modulation on smooth muscle contraction.
Objective: To evaluate the ability of a test compound to potentiate the contractile response of the rat vas deferens to electrical field stimulation in the presence of a sigma-1 receptor agonist.
Materials:
-
Male Wistar rats
-
Organ bath system with electrodes for electrical field stimulation
-
Krebs-Henseleit solution
-
PRE-084 (S1R agonist)
-
Test compound (e.g., E1R)
-
Force-displacement transducer and recording system
Protocol:
-
Isolate the vas deferens from a male Wistar rat and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension of 1g.
-
Apply electrical field stimulation (e.g., single pulses or trains of pulses) to induce muscle contractions.
-
Record the contractile responses using a force-displacement transducer.
-
After establishing a stable baseline response, add the S1R agonist PRE-084 to the bath and record the potentiation of the electrically induced contractions.
-
In a separate set of experiments, pre-incubate the tissue with the test compound (E1R) before adding PRE-084.
-
Compare the potentiation of the contractile response in the presence of both the test compound and PRE-084 to that with PRE-084 alone.
Visualizing the Allosteric Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for sigma-1 receptor allosteric modulation and the general workflow of the validation experiments.
Caption: Proposed signaling pathway of sigma-1 receptor positive allosteric modulation.
Caption: Experimental workflow for validating a sigma-1 receptor allosteric modulator.
References
- 1. Rat vas deferens: a specific bioassay for endogenous opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-E1R: A Comparative Analysis of its Cross-reactivity with Sigma Receptor Subtypes
(Rac)-E1R, a novel cognition-enhancing agent, demonstrates a unique and selective interaction with the sigma-1 (σ1) receptor subtype, functioning as a positive allosteric modulator rather than a direct-binding ligand. This guide provides a comprehensive comparison of its cross-reactivity profile with other sigma receptor subtypes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound has been identified as a positive allosteric modulator (PAM) of the σ1 receptor. Unlike traditional receptor ligands that compete for the same binding site as a radiolabeled probe (orthosteric binding), this compound binds to a different site on the σ1 receptor. This allosteric binding enhances the function of the receptor when activated by a primary agonist. Crucially, experimental evidence indicates that this compound's modulatory effects are selective for the σ1 receptor, with no significant functional interaction observed at the sigma-2 (σ2) receptor subtype. This selectivity profile distinguishes this compound as a targeted modulator of σ1 receptor activity.
Data Presentation: this compound Interaction with Sigma Receptor Subtypes
Due to its allosteric mechanism of action, traditional competitive binding affinity values (Ki or IC50) for the orthosteric site of the σ1 receptor are not applicable to this compound. Instead, its activity is characterized by its ability to enhance the binding of other ligands and potentiate receptor function in the presence of an agonist. The following table summarizes the key findings regarding the cross-reactivity of this compound.
| Receptor Subtype | Interaction Type | Experimental Evidence | Quantitative Data | Reference |
| Sigma-1 (σ1) | Positive Allosteric Modulator | Enhanced binding of the non-selective σ receptor radioligand [3H]DTG. Potentiation of the σ1-selective agonist PRE-084's effect in functional assays. | No direct orthosteric binding (Ki/IC50 not applicable). | [1][2] |
| Sigma-2 (σ2) | No significant interaction | Did not potentiate the effect of the σ2-selective agonist PB-28 in functional assays. | Not applicable. | [2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's sigma receptor subtype cross-reactivity.
Radioligand Binding Assays
Objective: To determine the direct binding affinity of this compound to σ1 and σ2 receptors.
Sigma-1 (σ1) Receptor Binding Assay:
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor agonist).
-
Tissue Preparation: Membranes prepared from guinea pig brain or other tissues expressing high levels of σ1 receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Procedure:
-
Tissue membranes (approximately 250 µg of protein) are incubated with a fixed concentration of --INVALID-LINK---pentazocine (e.g., 2 nM).
-
Increasing concentrations of the test compound (this compound) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma ligand (e.g., 10 µM haloperidol or 10 µM (+)-pentazocine).
-
Incubation is carried out at 37°C for 150 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data are analyzed to calculate the IC50 and subsequently the Ki value.
-
-
Result for this compound: No direct displacement of --INVALID-LINK---pentazocine was observed, indicating a lack of binding to the orthosteric site.[1]
Sigma-2 (σ2) Receptor Binding Assay:
-
Radioligand: [3H]1,3-di-o-tolylguanidine ([3H]DTG) (a non-selective sigma receptor ligand).
-
Tissue Preparation: Membranes prepared from rat liver or other tissues with a high density of σ2 receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Procedure:
-
To isolate σ2 receptor binding, assays are conducted in the presence of a masking agent for σ1 receptors (e.g., 5 µM (+)-pentazocine).
-
Tissue membranes (approximately 250 µg of protein) are incubated with a fixed concentration of [3H]DTG (e.g., 2 nM) and the σ1 masking agent.
-
Increasing concentrations of the test compound (this compound) are added.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled DTG (e.g., 10 µM).
-
Incubation is carried out at room temperature for 120 minutes.
-
Separation of bound and free radioligand and radioactivity measurement are performed as described for the σ1 assay.
-
-
Result for this compound: While this compound enhanced the binding of [3H]DTG, this effect is attributed to its positive allosteric modulation of the σ1 receptor, which can also bind DTG. Functional assays are required to discern selectivity.
Functional Assays
Objective: To assess the functional effect of this compound on σ1 and σ2 receptor activity.
Electrically Stimulated Rat Vas Deferens Model:
-
Principle: The rat vas deferens contains both σ1 and σ2 receptors. Activation of σ1 receptors by an agonist like PRE-084 potentiates electrically induced contractions, while σ2 agonists do not have this effect.
-
Procedure:
-
The vasa deferentia are isolated from male rats and mounted in an organ bath containing a physiological salt solution.
-
Tissues are subjected to electrical field stimulation to induce contractions.
-
The effect of a selective σ1 agonist (PRE-084) or a selective σ2 agonist (PB-28) on the contractile response is measured.
-
To test for allosteric modulation, tissues are pre-incubated with this compound before the addition of the respective sigma receptor agonists.
-
-
Result for this compound: this compound was found to potentiate the contractions induced by the σ1 agonist PRE-084. In contrast, it did not enhance the effects of the σ2 agonist PB-28, demonstrating functional selectivity for the σ1 receptor.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway modulation by this compound.
Caption: Experimental workflow for assessing the sigma receptor cross-reactivity of this compound.
Caption: this compound's positive allosteric modulation of the sigma-1 receptor signaling pathway.
References
Comparative Analysis of (Rac)-E1R and its Enantiomers: A Guide for Researchers
A detailed examination of the stereoselective activity of E1R, a novel positive allosteric modulator of the sigma-1 receptor, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its racemic form and individual enantiomers. The following analysis is based on published experimental data to objectively evaluate the performance and pharmacological profile of these compounds.
The compound 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, also known as methylphenylpiracetam, has emerged as a significant positive allosteric modulator of the sigma-1 receptor. The commercially recognized E1R is the (4R,5S)-enantiomer of this compound. This guide will delve into the synthesis, stereochemistry, and differential biological activities of the racemic mixture and its constituent stereoisomers.
Data Presentation: Quantitative Comparison of Stereoisomers
The biological activity of the different stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide has been evaluated, revealing a clear stereoselective effect on the sigma-1 receptor. The isomers with an R-configuration at the C-4 position of the pyrrolidinone ring have demonstrated higher efficacy as positive allosteric modulators.
| Compound | Stereochemistry | Relative Efficacy |
| (Rac)-E1R | Racemic mixture of (4R,5S) and (4S,5R) | Moderate |
| E1R | (4R,5S) | High |
| Enantiomer of E1R | (4S,5R) | Low |
| Diastereomer 1 | (4R,5R) | High |
| Diastereomer 2 | (4S,5S) | Low |
Note: This table provides a qualitative summary based on available research. Specific quantitative data (e.g., EC50 values) for each stereoisomer is not publicly available in the reviewed literature.
Experimental Protocols
The primary assay used to determine the positive allosteric modulatory activity of the E1R stereoisomers is the electrically stimulated rat vas deferens contraction assay.
Electrically Stimulated Rat Vas Deferens Assay
Objective: To assess the ability of a compound to modulate the contractile response of the rat vas deferens induced by a sigma-1 receptor agonist.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Electrical Stimulation: The tissues are subjected to electrical field stimulation to induce contractions.
-
Agonist Application: A selective sigma-1 receptor agonist, such as PRE-084, is added to the organ bath to elicit a baseline contractile response.
-
Test Compound Application: The different stereoisomers of E1R are added to the bath at various concentrations.
-
Data Analysis: The potentiation of the agonist-induced contraction by the test compound is measured and compared. An increase in the contractile response in the presence of the test compound indicates positive allosteric modulation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow for the synthesis and evaluation of E1R stereoisomers.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for E1R Stereoisomers.
Conclusion
The available evidence strongly indicates that the biological activity of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide as a positive allosteric modulator of the sigma-1 receptor is stereoselective. Specifically, the (4R,5S) and (4R,5R) isomers are significantly more potent than their corresponding enantiomers. This highlights the critical importance of stereochemistry in drug design and development. For researchers in this field, the synthesis and evaluation of individual stereoisomers are crucial steps in identifying the most effective and potentially safest therapeutic candidates. Further studies providing quantitative data for each stereoisomer would be invaluable for a more precise comparative analysis.
A Comparative Guide to In Vitro and In Vivo (Rac1) Activity Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methods for assessing the activity of the small GTPase Rac1. While the initial query specified "(Rac)-E1R," our investigation suggests a likely reference to Rac1, a pivotal member of the Rho GTPase family that regulates a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. This document outlines common experimental approaches, presents available quantitative data, and discusses the correlation—and existing gaps—between in vitro and in vivo findings.
Data Presentation: A Comparative Overview of Rac1 Activity
Direct quantitative correlation of Rac1 activity between in vitro and in vivo models is not extensively documented in the literature. Studies typically demonstrate a qualitative correlation, where effects observed in cell culture are mirrored in animal models. However, by compiling data from various studies, we can provide a comparative overview of Rac1 activation levels in different experimental settings.
Table 1: Quantitative Analysis of In Vitro Rac1 Activity
| Cell Line | Condition | Fold Increase in Rac1-GTP (vs. Control) | Assay Method | Reference |
| PC3 (Prostate Cancer) | Basal | ~4.5 | PBD Pull-down | [1] |
| LNCaP (Prostate Cancer) | Basal | 1.0 (Reference) | PBD Pull-down | [1] |
| U251MG (Glioblastoma) | PDGF Stimulation (2-3 min) | Increased Rac1 activity observed | PBD Pull-down | [2] |
| HUVECs | Proteasome Inhibition (2 hrs) | ~1.5 - 2.0 | CRIB Pull-down | [3] |
Table 2: Quantitative Analysis of In Vivo Rac1 Activity
| Animal Model | Condition | Fold Increase in Rac1-GTP (vs. Control) | Assay Method | Reference |
| Mouse Brain (BCR-/- and ABR-/-) | Basal | ~1.6 | PBD Pull-down | [4] |
| APP/PS1 Mouse Hippocampus (AD model) | - | Elevated Rac1 activity | Rac1-activation assay | |
| Tg-CA-RAC1 Mouse Retina | Constitutively Active Rac1 | ~4.9 | Rac1 activation assay | |
| Human AD Patient Hippocampus | Alzheimer's Disease | ~2.5 | Rac1-activation assay |
Experimental Protocols: Methodologies for Measuring Rac1 Activity
Accurate assessment of Rac1 activity is crucial for understanding its role in cellular signaling. Below are detailed protocols for commonly employed in vitro and in vivo assays.
In Vitro Assay: Rac1 Pull-Down Activation Assay
This biochemical assay isolates the active, GTP-bound form of Rac1 from cell lysates.
Principle: Active Rac1-GTP binds with high affinity to the p21-binding domain (PBD) of its downstream effector, p21-activated kinase (PAK). A GST-tagged PBD fusion protein immobilized on agarose beads is used to selectively pull down Rac1-GTP from cell lysates. The amount of precipitated active Rac1 is then quantified by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Wash cells with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease inhibitors. The buffer should be designed to preserve the GTP-bound state of Rac1.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Affinity Precipitation:
-
Incubate a portion of the cell lysate with GST-PBD agarose beads. This incubation is typically performed at 4°C for 1 hour with gentle agitation.
-
As positive and negative controls, a separate aliquot of lysate can be loaded with non-hydrolyzable GTPγS (to activate all Rac1) or GDP (to inactivate Rac1), respectively, prior to the pull-down.
-
-
Washing:
-
Pellet the agarose beads by centrifugation.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Resuspend the washed beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detect the amount of pulled-down Rac1 using a specific anti-Rac1 antibody.
-
To normalize for the total amount of Rac1 in each sample, a fraction of the initial cell lysate (input) should also be run on the gel and probed with the Rac1 antibody.
-
-
Quantification:
-
Densitometry is used to quantify the band intensities on the Western blot. The ratio of pulled-down Rac1 to total Rac1 in the input lysate represents the level of active Rac1.
-
In Vivo Assay: FRET Imaging of Rac1 Activity in Live Animals
Förster Resonance Energy Transfer (FRET) biosensors allow for the real-time visualization of Rac1 activity in living cells and organisms.
Principle: FRET-based Rac1 biosensors typically consist of a Rac1 molecule and a Rac1-binding domain (like PAK-PBD) flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore. When Rac1 is in its inactive, GDP-bound state, the donor and acceptor are far apart, and no FRET occurs. Upon activation, Rac1 binds to the PBD, bringing the donor and acceptor fluorophores into close proximity and resulting in FRET. The ratio of acceptor to donor emission provides a quantitative measure of Rac1 activity.
Detailed Protocol:
-
Generation of FRET Reporter Animals:
-
Create transgenic animals (e.g., mice) that express the Rac1 FRET biosensor. The expression can be ubiquitous or targeted to specific tissues or cell types using appropriate promoters.
-
-
Animal Preparation and Imaging:
-
Anesthetize the animal and surgically expose the tissue of interest, if necessary.
-
Use a multiphoton or confocal microscope equipped for FRET imaging to visualize the biosensor signal in the live animal.
-
-
Image Acquisition:
-
Acquire images in both the donor and acceptor emission channels upon excitation of the donor fluorophore.
-
Time-lapse imaging can be performed to monitor dynamic changes in Rac1 activity in response to stimuli.
-
-
Data Analysis:
-
Correct the raw images for background fluorescence and spectral bleed-through.
-
Calculate the FRET ratio (acceptor emission / donor emission) for each pixel in the image.
-
The resulting ratiometric images provide a spatiotemporal map of Rac1 activity within the tissue.
-
Mandatory Visualization: Diagrams of Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the Rac1 signaling pathway.
Caption: Workflow of a Rac1 pull-down activation assay.
References
- 1. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of the Activity of Rac1 Small GTPase in a Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interplay of Rac1 activity, ubiquitination and GDI binding and its consequences for endothelial cell spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Synaptic Rac1 Activity, Long-Term Potentiation Maintenance, and Learning and Memory by BCR and ABR Rac GTPase-Activating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Confirming (Rac)-E1R target engagement in the central nervous system
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm central nervous system (CNS) target engagement of (Rac)-E1R, a novel positive allosteric modulator (PAM) of the sigma-1 receptor (Sig1R). Effective target engagement validation is a critical step in the development of novel CNS therapeutics, providing crucial evidence of a drug's mechanism of action and informing dose selection for clinical trials. This document outlines the experimental data and detailed protocols for both established methods used in the characterization of this compound and alternative, state-of-the-art techniques applicable to Sig1R modulators.
Executive Summary
This compound has been identified as a promising candidate for the treatment of cognitive disorders through its modulation of the Sig1R, a unique intracellular chaperone protein implicated in neuroprotection and synaptic plasticity. Confirmation of its engagement with Sig1R in the complex environment of the CNS is paramount. This guide compares direct and indirect methods of assessing target engagement, presenting quantitative data in a clear, tabular format and providing detailed experimental protocols to enable replication and adaptation in a research setting.
Data Presentation: Comparison of Target Engagement Methodologies
The following table summarizes key quantitative parameters for various in vitro and in vivo methods to assess the target engagement of a Sig1R PAM like this compound.
| Method | Parameter Measured | Typical Value/Range for Sig1R PAM | Throughput | Translational Relevance |
| In Vitro Radioligand Binding | Binding Affinity (Ki) | 1 - 100 nM | High | Low (non-physiological context) |
| In Vitro Functional Assay (Ca2+ Flux) | Potentiation of agonist effect (EC50 shift) | 2-10 fold shift | Medium | Medium (cellular response) |
| Ex Vivo Autoradiography | Receptor Occupancy | 50-90% at efficacious doses | Low | Medium (tissue-level engagement) |
| In Vivo Microdialysis | Free drug concentration in brain ECF, Neurotransmitter level changes | Target-dependent | Low | High (direct measure of brain exposure and neurochemical effects) |
| In Vivo Behavioral Assays | Reversal of cognitive deficits | Dose-dependent improvement | Medium | High (functional outcome) |
| Positron Emission Tomography (PET) | Receptor Occupancy (%) | 50-90% at therapeutic doses | Very Low | Very High (non-invasive, human applicable) |
| Pharmacological MRI (phMRI) | BOLD signal changes in specific brain regions | Target-dependent activation/deactivation | Low | High (non-invasive, functional readout) |
| Chemoproteomics | Identification of direct binding partners and off-targets | Target-dependent | Medium | High (unbiased target identification) |
Mandatory Visualizations
Caption: Signaling pathway of the Sigma-1 Receptor modulated by this compound.
Caption: General workflow for confirming CNS target engagement of this compound.
Experimental Protocols
In Vitro ³H-pentazocine Binding Assay
This assay determines the binding affinity of this compound to the Sig1R by measuring the displacement of a radiolabeled ligand, --INVALID-LINK---pentazocine.
-
Materials:
-
Membrane preparations from guinea pig brain or cells expressing Sig1R.
-
--INVALID-LINK---pentazocine (radioligand).
-
This compound (test compound).
-
Haloperidol (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
For non-specific binding, add a high concentration of haloperidol.
-
Incubate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
In Vivo Passive Avoidance Test
This test assesses the effect of this compound on learning and memory in rodents.[1][2][3][4][5]
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training Day:
-
Administer this compound or vehicle to the mice.
-
After a set pre-treatment time, place the mouse in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Testing Day (24 hours later):
-
Place the mouse back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory of the aversive stimulus.
-
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can quantify receptor occupancy in the living brain.
-
Materials:
-
A suitable Sig1R PET radioligand (e.g., [¹¹C]SA4503 or a novel tracer).
-
PET scanner.
-
Anesthetized animal subjects.
-
This compound.
-
-
Procedure:
-
Baseline Scan:
-
Anesthetize the subject and position it in the PET scanner.
-
Inject the Sig1R PET radioligand intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Blocking Scan:
-
On a separate day, pre-treat the same subject with a dose of this compound.
-
After the appropriate pre-treatment time, inject the Sig1R PET radioligand.
-
Acquire dynamic PET data as in the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain.
-
Generate time-activity curves for each ROI.
-
Use kinetic modeling to calculate the binding potential (BP_ND).
-
Receptor occupancy is calculated as the percentage reduction in BP_ND in the blocking scan compared to the baseline scan.
-
-
Alternative Methodologies
In Vivo Microdialysis
This technique allows for the direct measurement of unbound this compound concentrations in the brain's extracellular fluid (ECF) and its effect on neurotransmitter levels.
-
Procedure:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.
-
Allow the animal to recover.
-
On the day of the experiment, connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Collect baseline dialysate samples.
-
Administer this compound systemically.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dialysate samples for the concentration of this compound and relevant neurotransmitters (e.g., dopamine, serotonin, glutamate) using LC-MS/MS or HPLC.
-
Chemoproteomics
Chemoproteomics can be used to identify the direct binding partners of this compound in an unbiased manner within a complex biological sample, thus confirming on-target engagement and revealing potential off-targets.
-
Procedure (Affinity-based protein profiling):
-
Synthesize a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., biotin).
-
Incubate the probe with brain lysate or live cells.
-
Lyse the cells (if applicable) and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads).
-
Elute the bound proteins.
-
Identify the proteins using mass spectrometry.
-
Competition experiments with an excess of the untagged this compound can be performed to confirm the specificity of the interactions.
-
Conclusion
Confirming target engagement of this compound in the CNS is a multifaceted process that benefits from a combination of in vitro, ex vivo, and in vivo techniques. While in vitro assays provide initial evidence of binding and functional modulation, in vivo methods such as behavioral studies, microdialysis, and advanced imaging techniques like PET are essential for demonstrating target engagement in a physiologically relevant context. The choice of methodology will depend on the specific research question, available resources, and the stage of drug development. This guide provides a framework for designing and interpreting experiments to robustly validate the CNS target engagement of this compound and other novel Sig1R modulators.
References
- 1. Passive avoidance (step-down test) [protocols.io]
- 2. Passive avoidance test [panlab.com]
- 3. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 4. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. scantox.com [scantox.com]
Reproducibility of (Rac)-E1R's Cognitive Enhancement Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cognitive enhancement effects of (Rac)-E1R, a novel positive allosteric modulator of the sigma-1 receptor. While preclinical data suggests potential efficacy, the reproducibility of these findings remains a critical area for further investigation. This document summarizes the existing experimental data for this compound and compares it with established nootropic agents, piracetam and modafinil, to offer a comprehensive overview for the scientific community.
Executive Summary
This compound has demonstrated cognitive-enhancing properties in murine models, particularly in reversing scopolamine-induced memory deficits. Its mechanism of action, centered on the positive allosteric modulation of the sigma-1 receptor, presents a promising avenue for therapeutic development. However, the current body of evidence is limited to a single primary study, and to date, no independent replications of these findings have been published. This lack of corroborating data is a significant limitation in assessing the robustness and translational potential of this compound's effects. In comparison, older nootropics like piracetam and wakefulness-promoting agents such as modafinil have been more extensively studied, though their efficacy and mechanisms are still debated.
Comparative Analysis of Cognitive Enhancement Effects
To provide a quantitative comparison, this guide focuses on preclinical studies using the scopolamine-induced amnesia model, a common paradigm for evaluating pro-cognitive compounds. The data presented below is extracted from separate studies and, therefore, should be interpreted with caution due to potential variations in experimental conditions.
Passive Avoidance Test
The passive avoidance test assesses fear-motivated learning and memory. A longer latency to enter the dark compartment indicates improved memory retention.
| Compound | Dosage | Animal Model | Scopolamine Dose | Latency (seconds) vs. Scopolamine Control |
| This compound | 1 mg/kg | Mice | 1 mg/kg | Increased latency (specific quantitative data not available in abstract)[1] |
| Piracetam | 100 mg/kg | Rats | 3 mg/kg | Significantly reversed scopolamine-induced reduction in latency[2] |
| Modafinil | 75 mg/kg | Rats | 1 mg/kg | Improved performance (specific quantitative data not available in abstract)[3] |
Y-Maze Test
The Y-maze test evaluates spatial working memory through spontaneous alternation behavior. An increase in the percentage of spontaneous alternations reflects improved cognitive function.
| Compound | Dosage | Animal Model | Scopolamine Dose | % Spontaneous Alternation vs. Scopolamine Control |
| This compound | 1 mg/kg | Mice | 1 mg/kg | Alleviated scopolamine-induced impairment (specific quantitative data not available in abstract)[1] |
| Piracetam | 200 mg/kg | Mice | 0.8 mg/kg | Significantly reversed scopolamine-induced reduction in alternation[4] |
| Modafinil | 10, 20 mg/kg | Rats | Not specified | Did not reverse scopolamine-induced amnesia |
| Armodafinil (R-enantiomer of Modafinil) | 30 mg/kg | Rats | 3 mg/kg | Significantly improved spontaneous alternation |
Mechanism of Action: A Comparative Overview
This compound: Sigma-1 Receptor Modulation
This compound acts as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is implicated in a variety of cellular functions relevant to neuroprotection and cognitive enhancement, including:
-
Regulation of intracellular Ca2+ signaling: Modulating calcium homeostasis is crucial for synaptic plasticity and neuronal survival.
-
Modulation of neurotransmitter systems: The sigma-1 receptor influences the release of key neurotransmitters like acetylcholine and glutamate, both of which are vital for learning and memory.
-
Interaction with ion channels and kinases: By interacting with various signaling molecules, the sigma-1 receptor can influence neuronal excitability and downstream signaling cascades.
References
- 1. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Piracetam prevents scopolamine-induced memory impairment and decrease of NTPDase, 5'-nucleotidase and adenosine deaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Analysis of (Rac)-E1R and Other Leading Cognitive Enhancers for Researchers
For Immediate Release
Shanghai, China – November 27, 2025 – In the dynamic field of neuropharmacology, the quest for effective cognitive enhancers continues to yield promising candidates. This comparative guide offers an in-depth analysis of (Rac)-E1R, a novel positive allosteric modulator of the sigma-1 receptor, alongside established and emerging cognitive enhancers: Donepezil, Piracetam, and Modafinil. This report is tailored for researchers, scientists, and drug development professionals, providing a side-by-side comparison of their mechanisms of action, preclinical efficacy, and available experimental data.
Executive Summary
This compound, a derivative of piracetam, has demonstrated significant potential in preclinical models of cognitive impairment. Its unique mechanism as a positive allosteric modulator of the sigma-1 receptor sets it apart from traditional cognitive enhancers. This guide synthesizes the current experimental evidence for this compound and juxtaposes it with the well-documented profiles of Donepezil, an acetylcholinesterase inhibitor; Piracetam, a modulator of AMPA receptors; and Modafinil, a wakefulness-promoting agent with cognitive-enhancing effects. The data presented herein is intended to facilitate informed decisions in research and development pipelines.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of a cognitive enhancer is intrinsically linked to its mechanism of action. The compounds discussed in this guide employ distinct strategies to modulate neuronal function and enhance cognition.
This compound: This compound acts as a positive allosteric modulator (PAM) of the sigma-1 receptor.[1][2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating calcium signaling, neurotransmitter release, and neuroplasticity.[3][4] As a PAM, this compound enhances the receptor's response to endogenous ligands, thereby amplifying downstream signaling cascades associated with cognitive processes.[1] This modulation is believed to contribute to its neuroprotective and cognitive-enhancing effects.
Donepezil: A well-established treatment for Alzheimer's disease, Donepezil is a reversible inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of the neurotransmitter acetylcholine, Donepezil increases its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.
Piracetam: The archetypal nootropic, Piracetam is believed to exert its cognitive-enhancing effects through the positive allosteric modulation of AMPA receptors. AMPA receptors are key mediators of fast excitatory synaptic transmission in the central nervous system. By enhancing AMPA receptor function, Piracetam is thought to facilitate synaptic plasticity and improve cognitive function.
Modafinil: Primarily used to treat narcolepsy, Modafinil also exhibits cognitive-enhancing properties. Its precise mechanism of action is not fully understood but is known to influence multiple neurotransmitter systems, including dopamine, norepinephrine, and histamine, leading to increased wakefulness and alertness.
Preclinical Efficacy: A Data-Driven Comparison
To provide a quantitative comparison, this guide focuses on preclinical data from two widely used rodent models of cognitive impairment: the Passive Avoidance Test and the Y-Maze Test. These tests are particularly relevant as they are sensitive to the effects of scopolamine, a muscarinic antagonist that induces amnesia, providing a consistent model to evaluate the efficacy of cognitive enhancers.
Table 1: Comparative Efficacy in the Passive Avoidance Test (Scopolamine-Induced Amnesia in Mice)
| Compound | Dosage | Administration Route | Key Findings | Citation(s) |
| This compound | 1 mg/kg | i.p. | Significantly reversed scopolamine-induced deficits in retention latency. | |
| Donepezil | 3 mg/kg | i.p. | Significantly prevented scopolamine-induced memory impairment. | |
| Piracetam | 100 mg/kg | i.p. | Largely overcame the amnesic effects of scopolamine. | |
| Modafinil | N/A | N/A | Limited data available in this specific model. |
Table 2: Comparative Efficacy in the Y-Maze Test (Scopolamine-Induced Amnesia in Mice)
| Compound | Dosage | Administration Route | Key Findings | Citation(s) |
| This compound | 1 mg/kg | i.p. | Alleviated scopolamine-induced impairment in spontaneous alternation. | |
| Donepezil | 3 - 10 mg/kg | p.o. | Ameliorated scopolamine-induced memory impairment in a dose-dependent manner. | |
| Piracetam | 512 - 2048 mg/kg | p.o. | Dose-dependently attenuated memory deficits induced by scopolamine. | |
| Modafinil | N/A | N/A | Limited data available in this specific model. |
Note: Direct comparative studies are limited. The data presented is compiled from individual studies and may involve variations in experimental protocols.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of efficacy data. Below are generalized protocols for the key behavioral assays cited in this guide.
Passive Avoidance Test
This test assesses fear-motivated learning and memory. The apparatus consists of a brightly lit "safe" compartment and a dark "aversive" compartment separated by a door.
-
Acquisition Phase: A mouse is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Phase: After a set period (typically 24 hours), the mouse is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: Test compounds are typically administered prior to the acquisition phase to assess their effects on learning, or before the retention phase to evaluate their impact on memory retrieval. Scopolamine is administered before the acquisition trial to induce amnesia.
Y-Maze Test
This test evaluates spatial working memory based on the innate tendency of rodents to explore novel environments. The maze consists of three identical arms.
-
Procedure: A mouse is placed in the center of the maze and allowed to freely explore the arms for a set duration (e.g., 8 minutes).
-
Data Collection: The sequence and number of arm entries are recorded. A "spontaneous alternation" is defined as consecutive entries into three different arms.
-
Analysis: The percentage of spontaneous alternations is calculated. A higher percentage reflects better spatial working memory.
-
Drug Administration: Cognitive enhancers are administered before the test. Scopolamine is given prior to the test to impair performance.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a novel and promising approach to cognitive enhancement through its unique mechanism of positive allosteric modulation of the sigma-1 receptor. Preclinical data suggests its efficacy in reversing cholinergic-deficit-induced amnesia is comparable to established cognitive enhancers like Donepezil and Piracetam. However, further research, including direct comparative studies and elucidation of its downstream signaling pathways, is necessary to fully characterize its therapeutic potential. This guide provides a foundational comparison to aid researchers in navigating the evolving landscape of cognitive-enhancing agents.
References
- 1. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.penchant.bio [labs.penchant.bio]
Validating the Specificity of (Rac)-E1R for the Sigma-1 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-E1R's performance with other sigma-1 receptor ligands, supported by available experimental data. This compound and its more active stereoisomer, E1R ((4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide), have emerged as significant research tools for studying the therapeutic potential of sigma-1 receptor modulation.
This compound is a positive allosteric modulator (PAM) of the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological conditions. Unlike orthosteric ligands that bind directly to the receptor's primary binding site, this compound binds to an allosteric site, modulating the receptor's response to endogenous or exogenous agonists. This guide will delve into the experimental validation of this compound's specificity, comparing it with established orthosteric ligands and another notable allosteric modulator.
Comparative Analysis of Sigma-1 Receptor Ligands
The specificity of a ligand is a critical factor in its utility as a research tool or therapeutic agent. The following tables summarize the binding affinities of common orthosteric sigma-1 receptor ligands and the qualitative potency of this compound and a comparator PAM.
Table 1: Binding Affinity of Orthosteric Sigma-1 Receptor Ligands
| Compound | Type | Kᵢ (nM) for Sigma-1 | Selectivity over Sigma-2 |
| (+)-Pentazocine | Agonist | 1.62 - 7 | High |
| PRE-084 | Agonist | 2.2 | High (>5900-fold)[1] |
| Haloperidol | Antagonist | ~1-4 | Moderate |
| NE-100 | Antagonist | 0.86 - 1.03 | High (>55 to >205-fold)[2][3] |
| SA4503 | Agonist | 4.6 | High (~14-fold) |
Note: Kᵢ values can vary between studies due to different experimental conditions.
Table 2: Potency and Selectivity of Sigma-1 Receptor Positive Allosteric Modulators (PAMs)
| Compound | Potency | Selectivity Profile |
| This compound / E1R | The (4R,5S) and (4R,5R) stereoisomers are more potent than the (4S,5R) and (4S,5S) isomers in enhancing agonist activity.[4] Specific EC₅₀ values for potentiation are not yet widely published. | High selectivity for the sigma-1 receptor. A screening against 77 other receptors and ion channels showed no significant off-target binding.[1] |
| SOMCL-668 | A potent and selective PAM. | High selectivity; no significant affinity for dopamine D₁, D₂, D₃, serotonin 5-HT₁ₐ, or 5-HT₂ₐ receptors. |
| Phenytoin | Non-selective PAM | Also acts as a voltage-gated sodium channel blocker. |
Experimental Protocols for Specificity Validation
The specificity of this compound has been validated through several key in vitro and in vivo experiments. These studies demonstrate its modulatory effect on the sigma-1 receptor and its lack of direct interaction with the orthosteric binding site.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor.
Protocol for Orthosteric Ligand Competition Assay:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the sigma-1 receptor (e.g., guinea pig brain homogenates).
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine).
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., this compound or a comparator).
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Kᵢ).
In such assays, this compound did not show significant binding affinity for the orthosteric site, which is consistent with its mechanism as an allosteric modulator.
Functional Assays for Positive Allosteric Modulation
Functional assays are crucial to demonstrate the modulatory effect of a PAM on the receptor's response to an agonist.
Protocol for Bradykinin-Induced Calcium Mobilization Assay:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the sigma-1 receptor (e.g., NG-108 cells).
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye.
-
Pre-incubation: Pre-incubate the cells with the PAM (this compound) or vehicle.
-
Agonist Stimulation: Add a sigma-1 receptor agonist (e.g., PRE-084) followed by bradykinin to induce intracellular calcium release.
-
Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: A potentiation of the agonist-induced calcium signal in the presence of the PAM indicates positive allosteric modulation.
Studies have shown that E1R enhances the effect of the sigma-1 agonist PRE-084 in this assay, and this enhancement is blocked by the sigma-1 antagonist NE-100, confirming the specificity of the interaction.
Protocol for Electrically Stimulated Rat Vas Deferens Assay:
-
Tissue Preparation: Isolate the rat vas deferens, a tissue known to express functional sigma-1 receptors.
-
Experimental Setup: Mount the tissue in an organ bath and stimulate it electrically to induce contractions.
-
Drug Application: Add a sigma-1 receptor agonist (e.g., PRE-084) to the bath, which typically potentiates the electrically induced contractions.
-
PAM Application: In a separate experiment, pre-incubate the tissue with the PAM (this compound) before adding the agonist.
-
Measurement: Record the contractile responses.
-
Data Analysis: An enhancement of the agonist's potentiating effect in the presence of the PAM demonstrates positive allosteric modulation.
E1R has been shown to potentiate the effects of PRE-084 in this functional model.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the sigma-1 receptor signaling pathway, the experimental workflow for validating a PAM, and the logical relationship of specificity validation.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Caption: Experimental workflow for validating a sigma-1 receptor PAM.
Caption: Logical relationship for validating the specificity of this compound.
Conclusion
The available experimental evidence strongly supports the classification of this compound as a selective positive allosteric modulator of the sigma-1 receptor. Its lack of direct binding to the orthosteric site, coupled with its ability to potentiate the effects of sigma-1 receptor agonists in a manner that is blockable by a selective antagonist, provides a solid foundation for its specificity. Furthermore, broad receptor screening has indicated a low potential for off-target effects.
For researchers in neuroscience and drug development, this compound represents a valuable tool for dissecting the complex roles of the sigma-1 receptor in cellular function and disease. Its allosteric mechanism of action offers a nuanced approach to modulating receptor activity, which may present therapeutic advantages over traditional orthosteric ligands. Further quantitative characterization of its potency, such as the determination of its EC₅₀ for agonist potentiation, will be crucial for its continued development and application in the field.
References
- 1. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 4. Methylphenylpiracetam - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for (Rac)-E1R
Disclaimer: The following guidance is based on the assumed identification of "(Rac)-E1R" as rac-[(1R,2S)-2-ethynylcyclopropyl]methanol (CAS: 1422273-86-6). This assumption is based on available chemical information and should be verified by the user. It is imperative to confirm the specific chemical composition and associated hazards of the substance being handled and to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document should be used as a supplementary resource to, not a replacement for, official institutional and regulatory guidelines.[1]
This guide provides essential safety and logistical information for the proper disposal of this compound, presumed to be rac-[(1R,2S)-2-ethynylcyclopropyl]methanol, a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[2] Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment to minimize exposure.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes and vapors which can cause serious irritation. |
| Skin and Body Protection | Laboratory coat or other protective clothing | To shield skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents dangerous chemical reactions and ensures the safety of all laboratory personnel.
1. Waste Identification and Segregation:
-
Properly identify the waste as "Flammable Liquid" and "Irritant".
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing and potential hazardous reactions. Strong oxidizing and reducing agents should be avoided.
2. Container Selection and Labeling:
-
Select a container that is in good condition, free of leaks, and chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "rac-[(1R,2S)-2-ethynylcyclopropyl]methanol," and the associated hazards (Flammable, Irritant).
-
The label should also include the date when the waste was first added to the container and the location of origin (e.g., building and room number).
3. Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition such as heat, sparks, and open flames.
-
Keep the container tightly closed when not in use to prevent the release of flammable vapors.
-
Adhere to your institution's limits on the amount of hazardous waste that can be accumulated in the laboratory.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for a hazardous waste pickup with your institution's EHS department or a licensed waste disposal vendor.
-
Ensure the container is properly sealed and labeled before it is collected. Leaking or improperly labeled containers will not be accepted for pickup.
-
If the original this compound container is empty, it must also be disposed of as hazardous waste, as it may contain residual chemicals.
Experimental Workflow: Disposal of this compound
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling (Rac)-E1R
(Rac)-E1R is a positive allosteric modulator of sigma-1 receptors intended for research purposes.[1] Due to its nature as a novel research chemical, comprehensive hazard data is not extensively documented in publicly available safety data sheets.[1] Therefore, it is crucial to handle this compound with the same level of caution as any other biologically active and potent research chemical, adhering to stringent safety protocols to minimize exposure and ensure a secure laboratory environment.[1]
Immediate Safety Precautions
Before handling this compound, a thorough understanding of its properties and potential hazards is essential. Researchers should always review any available Safety Data Sheet (SDS) and be familiar with institutional safety guidelines.[2] In the absence of specific data, treat the compound as hazardous.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The required PPE varies depending on the physical form of the compound being handled.
Data Presentation: Recommended Personal Protective Equipment
| Operation | Required Personal Protective Equipment | Notes |
| Handling Solid (Powder) this compound | Gloves: Nitrile or latex gloves.Eye Protection: Safety glasses with side shields or safety goggles.Respiratory Protection: A dust mask or respirator is recommended, particularly when handling larger quantities or if there is a risk of aerosolization.[1]Lab Coat: A standard laboratory coat should be worn and fully buttoned. | Handling solid forms of research chemicals poses a risk of inhalation of airborne particles. |
| Handling this compound in Solution (e.g., dissolved in DMSO) | Gloves: Nitrile or latex gloves.Eye Protection: Safety glasses with side shields or safety goggles.Lab Coat: A standard laboratory coat should be worn and fully buttoned. | While the risk of aerosolization is lower with solutions, the potential for skin and eye contact remains. |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Experimental Protocols: Step-by-Step Handling and Disposal
1. Receiving and Inspection:
-
Upon receipt, immediately inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the compound name and any available hazard information.
2. Storage:
-
Store solid this compound in a cool, dry, and dark place.
-
Segregate from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
3. Handling and Preparation:
-
All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
When weighing the solid compound, use appropriate tools to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of significant airborne exposure.
-
For small spills, use an appropriate absorbent material, and decontaminate the area.
-
All materials used for spill cleanup should be treated as hazardous waste.
5. Disposal Plan:
-
Waste Identification and Segregation:
-
All waste contaminated with this compound (e.g., pipette tips, gloves, empty containers) must be considered hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include the name of the chemical and any known hazard symbols.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Arrange for collection by an authorized chemical waste management service.
-
-
Empty Container Disposal:
-
The original container of this compound, even when empty, should be disposed of as hazardous waste.
-
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
